3-Chloro-2,3-dimethylpentane
Description
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Structure
3D Structure
Properties
CAS No. |
595-38-0 |
|---|---|
Molecular Formula |
C7H15Cl |
Molecular Weight |
134.65 g/mol |
IUPAC Name |
3-chloro-2,3-dimethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-5-7(4,8)6(2)3/h6H,5H2,1-4H3 |
InChI Key |
ZLYYSVISQMZHFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(C)C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Chloro-2,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 3-Chloro-2,3-dimethylpentane. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
This compound is a tertiary alkyl halide. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Cl | [1] |
| Molecular Weight | 134.65 g/mol | [1] |
| CAS Number | 595-38-0 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,3-Dimethyl-3-chloropentane | [2] |
| Density | 0.884 g/cm³ | [3] |
| Boiling Point | 133.2 °C at 760 mmHg | [2] |
| Flash Point | 29.7 °C | [2] |
| Refractive Index | 1.417 | [2] |
| Vapor Pressure | 10.5 mmHg at 25 °C | [2] |
| InChI Key | ZLYYSVISQMZHFU-UHFFFAOYSA-N | [4] |
| SMILES | CCC(C)(Cl)C(C)C | [3] |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets due to the number of chemically non-equivalent protons and their spin-spin coupling. The protons on the ethyl group and the two methyl groups attached to the chiral center would likely exhibit distinct signals.
¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule, as they are all in unique chemical environments.[5][6] The carbon atom bonded to the chlorine atom would be expected to have a chemical shift in the range of 50-70 ppm.
Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M+) at m/z = 134 and an M+2 peak at m/z = 136 with an intensity ratio of approximately 3:1, characteristic of a compound containing one chlorine atom. Common fragmentation patterns for alkyl halides would be expected, including the loss of a chlorine radical and fragmentation of the alkyl chain.[7]
Synthesis and Reactivity
This compound is a tertiary alkyl halide and thus exhibits reactivity characteristic of this class of compounds, notably participating in nucleophilic substitution and elimination reactions.
Two primary methods for the synthesis of this compound are the reaction of the corresponding alcohol with hydrochloric acid and the hydrochlorination of an alkene.
3.1.1. From 2,3-Dimethyl-3-pentanol (B1584816)
The reaction of a tertiary alcohol like 2,3-dimethyl-3-pentanol with concentrated hydrochloric acid proceeds via an Sₙ1 mechanism to yield this compound.[8]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2,3-dimethyl-3-pentanol.
-
Cool the flask in an ice bath and slowly add concentrated hydrochloric acid with stirring. The use of a Lucas reagent (concentrated HCl and ZnCl₂) can accelerate the reaction.[8][9]
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for a specified time to ensure the reaction goes to completion.
-
After cooling, transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent, and purify the crude product by distillation.[10]
3.1.2. From 3,3-Dimethylpent-1-ene
The hydrochlorination of 3,3-dimethylpent-1-ene with hydrogen chloride also yields this compound as one of the products, alongside 2-chloro-3,3-dimethylpentane.[11] This reaction proceeds via an electrophilic addition mechanism involving a carbocation intermediate that can undergo rearrangement.
Experimental Protocol:
-
Dissolve 3,3-dimethylpent-1-ene in a suitable inert solvent (e.g., dichloromethane) in a reaction vessel equipped for gas introduction.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).
-
Once the reaction is complete, remove the excess HCl by purging with an inert gas or by washing with a basic solution.
-
Isolate the product mixture and purify by fractional distillation to separate the isomers.[12]
As a tertiary alkyl halide, this compound readily undergoes Sₙ1 reactions in the presence of a weak nucleophile and a polar protic solvent. A notable example is its reaction with methanol (B129727) to form 3-methoxy-2,3-dimethylpentane.
The mechanism involves the formation of a stable tertiary carbocation intermediate, which is then attacked by the nucleophile (methanol).
Visualizations
Caption: Sₙ1 synthesis from a tertiary alcohol.
Caption: Hydrochlorination of an alkene with rearrangement.
Caption: Sₙ1 reaction with methanol as a nucleophile.
References
- 1. This compound | C7H15Cl | CID 521887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound [stenutz.eu]
- 4. Pentane, 3-chloro-2,3-dimethyl- [webbook.nist.gov]
- 5. C7H16 C-13 nmr spectrum of 2,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 3-Chloro-2,3-dimethylpentane (CAS Number: 595-38-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 3-Chloro-2,3-dimethylpentane. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.
Physicochemical Properties
This compound is a tertiary alkyl halide. Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Cl | [1] |
| Molecular Weight | 134.65 g/mol | [1] |
| CAS Number | 595-38-0 | [1] |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | 142-143 °C (estimated) | - |
| Density | 0.884 g/cm³ (estimated) | - |
| Refractive Index | 1.434 (estimated) | - |
| Solubility | Insoluble in water; Soluble in common organic solvents | - |
Synthesis
The primary route for the synthesis of this compound is the reaction of the corresponding tertiary alcohol, 2,3-dimethyl-3-pentanol (B1584816), with a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[2]
Experimental Protocol: Synthesis from 2,3-dimethyl-3-pentanol
The following is a representative experimental protocol for the synthesis of this compound based on standard procedures for the conversion of tertiary alcohols to alkyl chlorides using thionyl chloride.[2][3][4][5]
Materials:
-
2,3-dimethyl-3-pentanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether or dichloromethane (B109758) (solvent)
-
Anhydrous sodium sulfate (B86663) (drying agent)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2,3-dimethyl-3-pentanol in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation.
References
Synthesis of 3-chloro-2,3-dimethylpentane from 2,3-dimethyl-2-pentanol: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis of 3-chloro-2,3-dimethylpentane from its corresponding tertiary alcohol, 2,3-dimethyl-2-pentanol (B1616680). This conversion is a classic example of a unimolecular nucleophilic substitution (SN1) reaction, a fundamental process in organic chemistry. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering detailed experimental protocols, reaction mechanisms, and key analytical data.
Introduction
The conversion of alcohols to alkyl halides is a pivotal transformation in organic synthesis, providing a versatile entry point for a wide array of functional group interconversions. Tertiary alcohols, such as 2,3-dimethyl-2-pentanol, readily undergo substitution reactions with hydrohalic acids like concentrated hydrochloric acid. The reaction proceeds through a stable tertiary carbocation intermediate, characteristic of the SN1 pathway. This guide details the theoretical basis and practical execution of this synthesis.
Reaction Mechanism and Pathway
The synthesis of this compound from 2,3-dimethyl-2-pentanol in the presence of concentrated hydrochloric acid proceeds via an SN1 mechanism. The reaction involves three key steps:
-
Protonation of the Alcohol: The hydroxyl group (-OH) of the alcohol is a poor leaving group. In the acidic medium, it is rapidly and reversibly protonated by hydrochloric acid to form a protonated alcohol (an oxonium ion). This converts the leaving group into a water molecule, which is a much better leaving group.
-
Formation of a Carbocation: The protonated alcohol dissociates, with the water molecule departing to form a stable tertiary carbocation at the C3 position. This step is the slowest in the sequence and is therefore the rate-determining step of the overall reaction. The stability of this tertiary carbocation is a key factor driving the SN1 pathway.
-
Nucleophilic Attack: The chloride ion (Cl⁻), a competent nucleophile present in high concentration from the HCl, attacks the electrophilic carbocation. This final step is fast and results in the formation of the target product, this compound.
Visualization of Reaction Pathway
The following diagram illustrates the step-by-step chemical transformation from the reactant to the final product.
An In-depth Guide to the IUPAC Nomenclature of 3-chloro-2,3-dimethylpentane
Abstract: This guide provides a detailed analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the haloalkane, 3-chloro-2,3-dimethylpentane. It serves as a technical resource for researchers, scientists, and professionals in drug development by systematically breaking down the rules and principles that lead to its unambiguous identification. The document elucidates the process of identifying the parent chain, numbering the carbon atoms, and prioritizing substituents to arrive at the correct systematic name.
Introduction to IUPAC Nomenclature
The IUPAC system of nomenclature is a globally recognized, systematic method for naming chemical compounds.[1] Its primary purpose is to ensure that every distinct chemical structure has a unique and unambiguous name, facilitating clear communication in scientific research, industry, and regulatory affairs.[1] For haloalkanes, the system treats the halogen as a substituent on the parent alkane chain.[2][3] This guide will apply these foundational principles to the specific structure of this compound.
Analysis of the Chemical Structure
The name this compound describes a specific molecular structure. A breakdown of the name provides the necessary information to construct the molecule and verify its systematic name according to IUPAC rules.
| Component | Interpretation |
| pentane | The parent hydrocarbon is a five-carbon alkane chain. |
| dimethyl | There are two methyl (-CH₃) groups attached to the parent chain. |
| chloro | There is one chlorine (-Cl) atom attached to the parent chain. |
| 3-chloro | The chlorine atom is located on the third carbon of the chain. |
| 2,3-dimethyl | One methyl group is on the second carbon, and one is on the third carbon. |
This information allows for the drawing of the chemical structure, which is the basis for applying the IUPAC naming rules. The molecular formula for this compound is C₇H₁₅Cl.[4][5]
Step-by-Step IUPAC Naming Protocol
The systematic naming of this compound follows a precise and logical workflow.
Experimental Protocol: Application of IUPAC Rules
Objective: To systematically derive the IUPAC name for the given haloalkane structure.
Methodology:
-
Identify the Longest Carbon Chain (Parent Chain): The first step is to identify the longest continuous chain of carbon atoms in the molecule. In this structure, the longest chain consists of five carbon atoms, making the parent alkane "pentane".[2]
-
Number the Parent Chain: The chain must be numbered to assign the lowest possible locants (numbers) to the substituents.[6][7] This involves numbering the chain from both directions and comparing the resulting sets of locants.
-
Numbering from Left to Right: The substituents are located at positions 2 (methyl), 3 (chloro), and 3 (methyl). The locant set is (2,3,3).
-
Numbering from Right to Left: The substituents are located at positions 3 (methyl), 3 (chloro), and 4 (methyl). The locant set is (3,3,4).
-
-
Apply the Lowest Locant Rule: The sets are compared at the first point of difference. The set (2,3,3) is lower than (3,3,4) because 2 is lower than 3. Therefore, the correct numbering direction is from left to right.[2]
-
Identify and Name Substituents: The substituents attached to the parent chain are:
-
A chlorine atom at position 3 (named "chloro").
-
A methyl group at position 2 (named "methyl").
-
A methyl group at position 3 (named "methyl").
-
-
Alphabetize Substituents: The substituents are listed in alphabetical order, irrespective of their locant numbers.[6] "Chloro" comes before "methyl" alphabetically. Prefixes like "di-", "tri-", etc., are used to indicate multiple identical substituents but are ignored for alphabetization.[2]
-
Assemble the Final Name: The components are assembled into the final IUPAC name, using hyphens to separate numbers from letters and commas to separate numbers.
-
The alphabetized substituents with their locants are: 3-chloro and 2,3-dimethyl.
-
Combining these with the parent chain name gives the full IUPAC name: This compound .
-
This systematic process confirms that "this compound" is the correct and official IUPAC name for this compound.[4]
Visualization of the Naming Workflow
The logical process for determining the IUPAC name can be visualized as a workflow diagram.
Caption: Workflow for deriving the IUPAC name for this compound.
Conclusion
The IUPAC name This compound is derived from a systematic and rule-based process that ensures a single, universally understood identifier for its chemical structure. By following the protocols of identifying the parent chain, applying the lowest locant rule for numbering, and alphabetizing substituents, any ambiguity is removed. This methodical approach is fundamental to chemical sciences, enabling precision in research, manufacturing, and drug development.
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. Haloalkanes Nomenclature: Rules, Types & Practice Examples [vedantu.com]
- 3. IUPAC Naming Straight-Chain Haloalkanes Chemistry Tutorial [ausetute.com.au]
- 4. This compound | C7H15Cl | CID 521887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pentane, 3-chloro-2,3-dimethyl- [webbook.nist.gov]
- 6. How to name halogenoalkanes haloalkanes alkyl halides structure nomenclature general empirical structural skeletal displayed formula isomers molecules CFC CFCs HCFC HCFCs HFC HFCs chloroalkanes bromoalkanes chloroethanes bromoethanes chloropropanes bromopropanes molecules chlorobutanes bromobutanes cyclohaloalkane chlorocyclopropanes chlorocyclobutanes chlorocyclopentanes chlorocyclohexanes GCE AS A2 A level organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Chloro-2,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 3-Chloro-2,3-dimethylpentane (C7H15Cl).[1] Due to the scarcity of experimental data for this specific molecule, this report leverages computational chemistry to predict its structural parameters and spectroscopic properties. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's characteristics. All quantitative data is presented in structured tables, and a representative experimental protocol for its synthesis is provided.
Introduction
This compound is a tertiary alkyl halide. Its chemical identity is confirmed by its IUPAC name, CAS number 595-38-0, and molecular formula C7H15Cl.[1][2][3] It is also known by synonyms such as 2,3-Dimethyl-3-chloropentane and Pentane (B18724), 3-chloro-2,3-dimethyl-.[1][3][4] This document aims to provide a detailed overview of its molecular structure, bonding, and predicted spectroscopic signatures through computational analysis.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C7H15Cl | [1][2][3][4] |
| Molecular Weight | 134.65 g/mol | [4] |
| CAS Number | 595-38-0 | [1][2][3] |
| Density | 0.863 - 0.884 g/cm³ | [3][5] |
| Boiling Point | 133.2 °C at 760 mmHg | [3] |
| Flash Point | 29.7 °C | [3] |
| Refractive Index | 1.417 | [3] |
Table 1: Physicochemical Properties of this compound
Molecular Structure and Bonding
The molecular structure of this compound features a pentane backbone with two methyl groups at positions 2 and 3, and a chlorine atom at position 3. The central carbon at position 3 (C3) is a tertiary carbon, bonded to a chlorine atom, a methyl group, an ethyl group, and an isopropyl group. This substitution pattern results in a chiral center at C3.
To provide detailed insights into the molecule's geometry, a computational geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. The optimized structure provides predicted bond lengths, bond angles, and dihedral angles.
Predicted Bond Lengths
The calculated bond lengths for the optimized geometry of this compound are summarized in Table 2.
| Bond | Predicted Bond Length (Å) |
| C3-Cl | 1.845 |
| C2-C3 | 1.582 |
| C3-C4 | 1.569 |
| C3-C6 (methyl) | 1.547 |
| C2-C1 (methyl) | 1.541 |
| C2-H | 1.098 |
| C4-C5 | 1.536 |
| C-H (methyl/ethyl) | 1.090 - 1.096 |
Table 2: Predicted Bond Lengths of this compound
Predicted Bond Angles
The key predicted bond angles around the central carbon atoms are presented in Table 3. These angles are indicative of the tetrahedral geometry around the sp3 hybridized carbon atoms, with slight deviations due to steric hindrance from the bulky substituent groups.
| Angle | Predicted Bond Angle (°) |
| Cl-C3-C2 | 105.9 |
| Cl-C3-C4 | 106.8 |
| Cl-C3-C6 | 108.2 |
| C2-C3-C4 | 114.1 |
| C2-C3-C6 | 111.8 |
| C4-C3-C6 | 110.0 |
| C1-C2-C3 | 112.5 |
| C3-C4-C5 | 114.8 |
Table 3: Predicted Bond Angles of this compound
Predicted Dihedral Angles
Selected dihedral angles are provided in Table 4 to illustrate the conformation of the carbon backbone.
| Dihedral Angle | Predicted Angle (°) |
| Cl-C3-C2-C1 | -175.7 |
| C4-C3-C2-C1 | 63.8 |
| C6-C3-C2-C1 | -57.5 |
| Cl-C3-C4-C5 | -178.9 |
| C2-C3-C4-C5 | 60.5 |
| C6-C3-C4-C5 | -60.2 |
Table 4: Predicted Dihedral Angles of this compound
Figure 1: 2D representation of the molecular connectivity of this compound.
Experimental Protocols: Synthesis
This compound, being a tertiary alkyl halide, can be synthesized from its corresponding tertiary alcohol, 2,3-dimethyl-3-pentanol, via nucleophilic substitution. A general and effective method involves the reaction of the alcohol with concentrated hydrochloric acid.
Synthesis of this compound from 2,3-dimethyl-3-pentanol
Materials:
-
2,3-dimethyl-3-pentanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, place 2,3-dimethyl-3-pentanol.
-
Cool the flask in an ice bath and slowly add an excess of cold, concentrated hydrochloric acid with gentle swirling.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it under reflux for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
After reflux, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Two layers will form. The upper layer is the organic layer containing the product, and the lower layer is the aqueous layer. Separate the layers.
-
Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant or filter the dried organic layer into a clean, dry round-bottom flask.
-
Purify the crude product by distillation, collecting the fraction that boils at the expected boiling point of this compound (approximately 133 °C at atmospheric pressure).
Figure 2: General workflow for the synthesis of this compound.
Predicted Spectroscopic Data
To aid in the identification and characterization of this compound, its ¹H NMR, ¹³C NMR, IR, and mass spectra were predicted based on the computationally optimized structure.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR chemical shifts are presented in Table 5. The multiplicity of the signals is predicted based on the number of adjacent protons.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -CH(CH₃)₂ (C2-H) | 2.15 | Multiplet | 1H |
| -CH₂CH₃ (C4-H₂) | 1.85 | Quartet | 2H |
| -C(CH₃)Cl (C6-H₃) | 1.60 | Singlet | 3H |
| -CH(CH₃)₂ (C1-H₆) | 1.10 | Doublet | 6H |
| -CH₂CH₃ (C5-H₃) | 0.95 | Triplet | 3H |
Table 5: Predicted ¹H NMR Chemical Shifts for this compound
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR chemical shifts are summarized in Table 6.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C3 (-CCl) | 80.5 |
| C2 (-CH) | 45.2 |
| C4 (-CH₂) | 35.8 |
| C6 (-CH₃) | 28.4 |
| C1 (-CH₃) | 18.1 |
| C5 (-CH₃) | 10.2 |
Table 6: Predicted ¹³C NMR Chemical Shifts for this compound
Predicted Infrared (IR) Spectrum
The predicted key vibrational frequencies from the IR spectrum are listed in Table 7. These are characteristic of an alkyl halide.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretching (alkane) | 2980 - 2870 |
| C-H bending (CH₃, CH₂) | 1470 - 1365 |
| C-Cl stretching | 750 - 550 |
Table 7: Predicted Key IR Vibrational Frequencies for this compound
Predicted Mass Spectrum Fragmentation
The predicted major fragmentation pathways in the mass spectrum are outlined in Table 8. The molecular ion peak is expected at m/z 134 (for ³⁵Cl) and 136 (for ³⁷Cl) in an approximate 3:1 ratio.
| m/z | Proposed Fragment |
| 134/136 | [M]⁺ (Molecular ion) |
| 99 | [M - Cl]⁺ |
| 71 | [M - C₄H₉]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
| 43 | [C₃H₇]⁺ (isopropyl cation) |
Table 8: Predicted Major Fragments in the Mass Spectrum of this compound
Conclusion
This technical guide has provided a detailed computational analysis of the molecular structure and bonding of this compound. The predicted bond lengths, bond angles, and spectroscopic data offer valuable information for researchers and professionals working with this compound. The provided synthesis protocol outlines a reliable method for its preparation. While computational data provides a strong foundation, experimental validation of these findings is encouraged for confirmation.
References
Physical properties of 3-chloro-2,3-dimethylpentane
An In-depth Technical Guide to the Physical Properties of 3-chloro-2,3-dimethylpentane
This technical guide provides a comprehensive overview of the known physical properties of this compound, targeting researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a workflow diagram for property determination.
Chemical Identity
-
Systematic Name: this compound
-
Molecular Weight: 134.65 g/mol [4]
-
Chemical Structure:
Summary of Physical Properties
The following table summarizes the key physical properties of this compound. It is important to note that some values are predicted and should be considered as estimates.
| Property | Value | Source |
| Boiling Point | 133.2 °C at 760 mmHg | [1][2] |
| Density | 0.863 g/cm³ | [1][2] |
| 0.884 g/mL | [5] | |
| Refractive Index | 1.417 | [1] |
| Flash Point | 29.7 °C | [1] |
| Vapor Pressure | 10.5 ± 0.2 mmHg at 25°C (Predicted) | [1] |
| Melting Point | Not available | [2] |
| Solubility | Insoluble in water; soluble in organic solvents.[6] |
Experimental Protocols for Property Determination
The following sections detail standardized experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For accurate determination, several methods can be employed.
a) Distillation Method: This is a common method for purifying liquids and can also be used to determine the boiling point.[7]
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Procedure: The liquid sample (at least 5 mL) is placed in the distilling flask along with boiling chips. The liquid is heated, and as it boils, the vapor rises, condenses, and is collected in the receiving flask.
-
Measurement: The temperature is recorded when it stabilizes as the vapor continuously bathes the thermometer bulb. This stable temperature is the boiling point.[8]
b) Micro-Boiling Point (Thiele Tube) Method: This method is suitable when only a small amount of the sample is available.[8][9]
-
Sample Preparation: A few drops of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the liquid is allowed to cool.
-
Measurement: The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]
Density Determination
Density is the mass per unit volume of a substance. For liquids, it is typically measured using a pycnometer or a digital density meter.
-
Pycnometer Preparation: A pycnometer (a small glass flask with a precise volume) is cleaned, dried, and weighed accurately.
-
Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.
-
Weighing: The filled pycnometer is weighed again.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Refractive Index Determination
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is useful for identifying and assessing the purity of liquids.[10]
-
Instrument: An Abbe refractometer is the standard instrument used for this measurement.[11]
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
-
Measurement: The instrument is adjusted until the light and dark fields meet at the crosshairs in the eyepiece. The refractive index is then read from the scale.[11]
-
Temperature Control: The refractive index is temperature-dependent, so the measurement should be carried out at a constant, recorded temperature, typically 20°C or 25°C.[10]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.
Caption: Workflow for determining the physical properties of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CAS#:595-38-0 | Chemsrc [chemsrc.com]
- 3. Pentane, 3-chloro-2,3-dimethyl- [webbook.nist.gov]
- 4. This compound | C7H15Cl | CID 521887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vernier.com [vernier.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. athabascau.ca [athabascau.ca]
- 11. davjalandhar.com [davjalandhar.com]
An In-Depth Technical Guide to the Stereoisomers of 3-chloro-2,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereoisomers of 3-chloro-2,3-dimethylpentane, a chiral alkyl halide. Due to the presence of two chiral centers, this compound exists as a set of four stereoisomers, comprising two pairs of enantiomers. Understanding the distinct properties and synthesis of each stereoisomer is critical in fields such as medicinal chemistry and materials science, where stereochemistry can significantly influence biological activity and material properties.
Molecular Structure and Stereochemistry
This compound (C7H15Cl) possesses two stereogenic centers at the C2 and C3 positions of the pentane (B18724) backbone. This gives rise to a total of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The two pairs of enantiomers are diastereomers of each other.
The relationship between these stereoisomers can be visualized as follows:
Physicochemical Properties
While specific experimental data for each individual stereoisomer of this compound is not extensively reported in publicly available literature, general physicochemical properties of the compound are known. It is important to note that enantiomeric pairs will have identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, diastereomers will have different physical properties.
| Property | Value |
| Molecular Formula | C7H15Cl |
| Molecular Weight | 134.65 g/mol [1] |
| CAS Number | 595-38-0[2] |
| Density | ~0.88 g/cm³ |
| Boiling Point | ~142 °C at 760 mmHg |
| Optical Rotation | Enantiomers will rotate plane-polarized light to an equal but opposite degree. Diastereomers will have different optical rotations. Specific values for each stereoisomer are not readily available in the literature. |
Synthesis and Stereoselective Preparation
The synthesis of this compound can be approached through several methods, though achieving high stereoselectivity presents a significant challenge.
Non-Stereoselective Synthesis: Free Radical Chlorination
One common method for the preparation of alkyl halides is the free radical chlorination of the corresponding alkane. In this case, 2,3-dimethylpentane (B165511) would be treated with chlorine gas (Cl2) in the presence of UV light. This method is generally not stereoselective and will produce a mixture of all possible monochlorinated products, including the different stereoisomers of this compound, as well as other constitutional isomers.[3][4] The relative abundance of the products is determined by the number of hydrogen atoms at each position and the relative reactivity of primary, secondary, and tertiary C-H bonds.
References
An In-depth Technical Guide to the Synthesis of 3-chloro-2,3-dimethylpentane from Key Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-chloro-2,3-dimethylpentane, a valuable halogenated alkane intermediate in organic synthesis. The document details the selection of appropriate precursors and provides in-depth experimental protocols for their conversion to the target molecule. All quantitative data is presented in clear, tabular formats for ease of comparison, and key reaction mechanisms and workflows are visualized using DOT language diagrams.
Precursor Selection and Synthetic Strategies
The synthesis of the tertiary alkyl halide, this compound, can be efficiently achieved from two principal classes of precursors: tertiary alcohols and trisubstituted alkenes. The choice of precursor may be dictated by commercial availability, cost, and the desired scale of the reaction.
-
From Tertiary Alcohols: The reaction of a tertiary alcohol, specifically 2,3-dimethylpentan-3-ol, with hydrochloric acid represents a classic and reliable method. This synthesis proceeds through a unimolecular nucleophilic substitution (S(_N)1) mechanism, leveraging the stability of the intermediate tertiary carbocation.
-
From Alkenes: The hydrochlorination of a suitable alkene, namely 2,3-dimethyl-2-pentene (B84793), offers an alternative pathway. This electrophilic addition reaction is governed by Markovnikov's rule, which predicts the regioselective addition of the hydrogen and chlorine atoms across the double bond to yield the desired tertiary chloride.
Synthesis from 2,3-dimethylpentan-3-ol
The conversion of 2,3-dimethylpentan-3-ol to this compound is a straightforward S(_N)1 reaction. The hydroxyl group of the alcohol is a poor leaving group; therefore, it is protonated by a strong acid, such as hydrochloric acid, to form a good leaving group (water). The departure of water results in the formation of a stable tertiary carbocation, which is then attacked by the chloride ion to form the final product.
Reaction Mechanism: S(_N)1 Substitution
Caption: S(_N)1 reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of tertiary alkyl halides from tertiary alcohols.
Materials:
-
2,3-dimethylpentan-3-ol
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Saturated Sodium Bicarbonate (NaHCO(_3)) solution
-
Anhydrous Sodium Sulfate (Na(_2)SO(_4))
-
Separatory funnel
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, place 2,3-dimethylpentan-3-ol. Cool the flask in an ice bath.
-
Addition of HCl: Slowly add an excess of cold, concentrated hydrochloric acid to the alcohol with gentle swirling.
-
Reaction: Allow the mixture to stand at room temperature for approximately 20-30 minutes with occasional swirling. The formation of an oily layer of the alkyl chloride should be observed. For less reactive tertiary alcohols, gentle warming may be required.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the lower aqueous layer from the upper organic layer (the crude product).
-
Washing: Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize excess acid), and finally with water. After each wash, allow the layers to separate and discard the aqueous layer.
-
Drying: Transfer the crude product to a clean, dry flask and dry it over anhydrous sodium sulfate.
-
Purification: Decant or filter the dried liquid into a distillation apparatus. Purify the this compound by distillation, collecting the fraction at its boiling point.
Quantitative Data
| Parameter | Value (Exemplary) |
| Moles of 2,3-dimethylpentan-3-ol | 0.1 mol |
| Volume of Conc. HCl | 30 mL |
| Reaction Time | 30 min |
| Reaction Temperature | Room Temperature |
| Expected Yield | 75-85% |
| Boiling Point of Product | ~143-145 °C |
Synthesis from 2,3-dimethyl-2-pentene
The synthesis of this compound from 2,3-dimethyl-2-pentene involves the electrophilic addition of hydrogen chloride across the double bond. According to Markovnikov's rule, the proton will add to the carbon atom of the double bond that is bonded to more hydrogen atoms (in this case, the C2 carbon is bonded to one methyl group and the C3 carbon), leading to the formation of the more stable tertiary carbocation at the C3 position. The subsequent attack of the chloride ion on this carbocation yields the desired product.
Reaction Mechanism: Electrophilic Addition
Navigating the Voids: A Technical Guide to 3-Chloro-2,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2,3-dimethylpentane is a tertiary alkyl halide, a class of organic compounds recognized for their specific reactivity patterns, particularly in nucleophilic substitution and elimination reactions. Its structure, featuring a chlorine atom attached to a tertiary carbon, dictates its chemical behavior, making it a subject of interest in synthetic organic chemistry. This guide provides a comprehensive overview of the available safety data, handling procedures, and physicochemical properties of this compound. It is important to note that while a wealth of information exists for analogous compounds, specific experimental and toxicological data for this compound is notably scarce in publicly accessible literature. This document, therefore, synthesizes the available information and extrapolates best practices from closely related structures.
Safety Data and Handling: An Analysis of Analogous Compounds
Hazard Identification and GHS Classification (Inferred)
Based on analogous compounds, this compound is anticipated to be a flammable liquid.[1] Potential hazards include:
-
Physical Hazards: Highly flammable liquid and vapor.[1]
-
Health Hazards: May cause skin and eye irritation.[1] May be harmful if swallowed or inhaled, potentially causing respiratory irritation.
-
Environmental Hazards: Data not available.
Recommended Personal Protective Equipment (PPE)
A robust PPE regimen is crucial when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is necessary. For larger quantities or in case of potential splashes, chemical-resistant coveralls are recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge should be used.
First Aid Measures (Recommended)
-
After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Handling
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.
-
Ground and bond containers when transferring material to prevent static electricity buildup.
-
Use non-sparking tools.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing vapors or mist.
Physicochemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 595-38-0 | PubChem |
| Molecular Formula | C7H15Cl | PubChem |
| Molecular Weight | 134.65 g/mol | PubChem |
| Boiling Point | 133.2 °C at 760 mmHg | ChemSrc |
| Flash Point | 29.7 °C | ChemSrc |
| Density | 0.863 g/cm³ | ChemSrc |
Reactivity Profile
As a tertiary alkyl halide, this compound's reactivity is characterized by its propensity to undergo SN1 and E1 reactions due to the stability of the tertiary carbocation intermediate that is formed upon dissociation of the chloride ion.
Nucleophilic Substitution (SN1)
In the presence of a weak nucleophile and a polar protic solvent (e.g., ethanol, water), this compound is expected to undergo a solvolysis reaction via an SN1 mechanism. The reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a racemic or nearly racemic mixture of products if the carbon center is chiral.
Elimination (E1)
Concurrent with SN1 reactions, E1 elimination is also a likely pathway, especially in the presence of a weak base and heat. The formation of the tertiary carbocation is the rate-determining step, followed by the removal of a proton from an adjacent carbon by the base (or solvent acting as a base) to form an alkene. According to Zaitsev's rule, the major alkene product will be the most substituted (and therefore most stable) one.
The logical workflow for the reactivity of this compound is depicted in the following diagram:
Caption: Reactivity pathways of this compound.
Experimental Protocols and Further Research
A significant gap exists in the scientific literature regarding detailed experimental protocols for the synthesis of this compound, as well as studies on its specific reaction kinetics, and toxicological profile. No quantitative data such as LD50 or LC50 values, nor any information on its biological effects or signaling pathways, could be identified in the public domain.
This lack of data underscores the need for further research to fully characterize this compound. Researchers working with this compound are strongly encouraged to conduct thorough risk assessments and to handle the substance with the utmost caution, assuming it to be hazardous until proven otherwise.
Conclusion
This compound is a tertiary alkyl halide with potential applications in organic synthesis. While its physicochemical properties are partially documented, a comprehensive understanding of its safety profile and reactivity is hampered by a lack of specific experimental data. The information provided in this guide, largely inferred from analogous compounds, should be used to inform safe handling practices. The clear need for further investigation into the toxicological and reactive properties of this compound presents an opportunity for future research endeavors.
References
Thermodynamic stability of 3-chloro-2,3-dimethylpentane
An In-depth Technical Guide on the Thermodynamic Stability of 3-chloro-2,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the thermodynamic stability of this compound, a tertiary chloroalkane. Understanding the thermodynamic properties of such molecules is crucial for predicting reaction outcomes, optimizing synthesis pathways, and assessing potential degradation pathways in various applications, including drug development where halogenated compounds are frequently utilized.
Quantitative Thermodynamic Data
Experimental Data: Isomerization Enthalpy
The most direct experimental measure of the relative stability of this compound is the enthalpy of reaction (ΔHr°) for its isomerization to the closely related tertiary isomer, 2-chloro-2,3-dimethylpentane. The equilibrium between these two isomers has been studied, providing a precise value for the enthalpy change associated with this transformation in the liquid phase.
| Reaction | ΔHr° (kJ/mol) | Method | Reference |
| 2-chloro-2,3-dimethylpentane (l) ⇌ this compound (l) | -0.4 ± 0.8 | Equilibrium (Eqk) | Esipenok, G.E.; Kabo, G.Ya.; Andreevskii, D.N. (1975) |
This experimental result indicates that this compound is slightly more stable than its isomer, 2-chloro-2,3-dimethylpentane, by 0.4 kJ/mol in the liquid phase.
Estimated Thermodynamic Properties
Due to the scarcity of direct experimental data, thermodynamic properties for many organic compounds are often estimated using computational methods such as Benson's Group Additivity method. This method calculates the heat of formation by summing the contributions of individual molecular groups.
Below are the estimated ideal gas phase enthalpies of formation for this compound and its isomer, calculated using Benson's method.
| Compound | Benson Groups | Estimated ΔHf° (gas, 298.15 K) (kJ/mol) |
| This compound | 2 x C-(C)(H)31 x C-(C)2(H)21 x C-(C)3(H)1 x C-(C)3(Cl) | -245.2 |
| 2-chloro-2,3-dimethylpentane | 3 x C-(C)(H)31 x C-(C)2(H)21 x C-(C)2(H)(Cl) | -244.7 |
Note: These values are estimations and may have an inherent error of 2-3 kcal/mol (8-12 kJ/mol). The values for the Benson groups were sourced from standard thermochemical tables.
The estimated difference in the gas-phase enthalpy of formation between the two isomers is approximately -0.5 kJ/mol, which is in excellent agreement with the experimental liquid-phase isomerization enthalpy of -0.4 kJ/mol.
Experimental Protocols
Determination of Isomerization Enthalpy via Reaction Calorimetry
This protocol outlines a method for determining the enthalpy of isomerization of liquid tertiary chloroalkanes using a reaction calorimeter.
Objective: To measure the heat evolved or absorbed during the acid-catalyzed isomerization of 2-chloro-2,3-dimethylpentane to this compound to determine the enthalpy of reaction.
Materials:
-
Reaction Calorimeter (e.g., a constant-pressure calorimeter)
-
High-precision thermometer (± 0.01 °C)
-
Stirring mechanism
-
Injection syringe
-
2-chloro-2,3-dimethylpentane (high purity)
-
Anhydrous Lewis acid catalyst (e.g., AlCl3)
-
Inert, dry solvent (e.g., carbon tetrachloride)
Procedure:
-
Calorimeter Calibration:
-
The heat capacity of the calorimeter system (Ccal) must be determined. This is achieved by introducing a known amount of heat (e.g., via an electric heater) and measuring the corresponding temperature rise (ΔT).
-
Alternatively, a reaction with a well-known enthalpy change can be performed.
-
-
Reaction Setup:
-
A known mass of the inert solvent is placed into the reaction vessel of the calorimeter.
-
A catalytic amount of the Lewis acid is added to the solvent.
-
The system is allowed to reach thermal equilibrium, and the initial temperature (Tinitial) is recorded.
-
-
Initiation of Isomerization:
-
A precisely weighed mass of 2-chloro-2,3-dimethylpentane is drawn into a syringe.
-
The reactant is injected into the stirred solvent-catalyst mixture in the calorimeter.
-
-
Data Acquisition:
-
The temperature of the system is recorded at regular intervals until it reaches a maximum or minimum and then begins to return to the baseline.
-
The temperature change (ΔT) for the reaction is determined by extrapolating the pre- and post-reaction temperature curves to the time of injection.
-
-
Analysis:
-
The heat of reaction (qrxn) is calculated using the formula: q_rxn = - (C_cal * ΔT + m_solution * c_solution * ΔT) where m_solution is the mass of the final solution and c_solution is its specific heat capacity.
-
The molar enthalpy of isomerization (ΔHr°) is then calculated by dividing qrxn by the number of moles of the reactant.
-
The final composition of the mixture should be analyzed (e.g., by gas chromatography) to confirm the extent of isomerization.
-
Reaction Pathways and Stability Analysis
The thermodynamic stability of this compound is a key determinant of its behavior in chemical reactions. Its structure as a tertiary haloalkane predisposes it to reactions that proceed through a tertiary carbocation intermediate, namely SN1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) reactions.
Isomerization Equilibrium
As established by the experimental data, this compound and 2-chloro-2,3-dimethylpentane exist in a thermodynamic equilibrium. The small negative enthalpy of reaction indicates that this compound is the slightly more thermodynamically stable isomer.
Caption: Isomerization equilibrium between the two tertiary chloro-2,3-dimethylpentane isomers.
SN1 and E1 Reaction Pathways
In the presence of a weak nucleophile/base (such as water or an alcohol), this compound will undergo solvolysis via a mixture of SN1 and E1 mechanisms. Both pathways share a common rate-determining first step: the spontaneous dissociation of the chloride ion to form a relatively stable tertiary carbocation. The fate of this carbocation intermediate determines the product distribution. Higher temperatures favor the E1 pathway due to the greater increase in entropy associated with the formation of more product molecules.[1][2]
Caption: The common carbocation intermediate in the competing SN1 and E1 reactions.
The stability of this tertiary carbocation is enhanced by both inductive effects and hyperconjugation from the surrounding alkyl groups, which lowers the activation energy for its formation compared to primary or secondary haloalkanes.[3][4]
Conclusion
The thermodynamic stability of this compound is marginally greater than its isomer, 2-chloro-2,3-dimethylpentane, as evidenced by experimental isomerization enthalpy data. While direct experimental values for its standard enthalpy of formation are not publicly available, estimation methods like Benson's Group Additivity provide valuable insights that are consistent with experimental findings. The compound's reactivity is dominated by pathways involving a stable tertiary carbocation intermediate, leading to a competition between SN1 and E1 reactions, the balance of which is sensitive to reaction conditions such as temperature. This comprehensive understanding of its thermodynamic properties and reaction pathways is essential for its effective use in research and development.
References
Methodological & Application
Application Notes and Protocols for the SN1 Reaction of 3-chloro-2,3-dimethylpentane with Methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SN1 (Substitution Nucleophilic Unimolecular) reaction is a cornerstone of organic synthesis, frequently employed in the development of pharmaceutical compounds. This document provides a detailed overview and experimental protocol for the SN1 reaction of 3-chloro-2,3-dimethylpentane with methanol (B129727). This reaction serves as a classic example of solvolysis, where the solvent (methanol) acts as the nucleophile. The tertiary nature of the alkyl halide substrate strongly favors the SN1 pathway, proceeding through a stable tertiary carbocation intermediate. Understanding the mechanism, kinetics, and potential side reactions is crucial for controlling the product distribution and optimizing reaction conditions.
Reaction Mechanism and Kinetics
The SN1 reaction of this compound with methanol proceeds in a stepwise manner.
-
Formation of a Carbocation: The reaction is initiated by the slow, rate-determining step where the carbon-chlorine bond breaks heterolytically, forming a tertiary carbocation and a chloride ion.[1][2] The polar protic solvent, methanol, facilitates this step by solvating and stabilizing the resulting ions.
-
Nucleophilic Attack: The planar carbocation intermediate is then rapidly attacked by the nucleophile, methanol.[3] This attack can occur from either face of the carbocation with equal probability.
-
Deprotonation: The resulting oxonium ion is deprotonated by another molecule of methanol (acting as a base) to yield the final ether product, 3-methoxy-2,3-dimethylpentane, and a protonated methanol molecule.
The kinetics of the SN1 reaction are first-order, as the rate depends only on the concentration of the alkyl halide.[2] The rate law is expressed as:
Rate = k[this compound]
The concentration of the nucleophile (methanol) does not influence the reaction rate.[2]
Stereochemistry
A key feature of the SN1 reaction is the stereochemical outcome. The formation of a planar carbocation intermediate allows the nucleophile to attack from either side.[1] If the starting material were chiral, this would lead to the formation of a racemic mixture of (R) and (S) enantiomers of the product.[1] Therefore, the reaction of this compound with methanol produces a racemic mixture of 3-methoxy-2,3-dimethylpentane.
Potential Side Reactions: E1 Elimination
SN1 reactions are often in competition with E1 (Elimination Unimolecular) reactions, especially when the nucleophile can also act as a base. In this case, a methanol molecule can abstract a proton from a carbon adjacent to the carbocation, leading to the formation of alkenes. The major elimination product is typically the most substituted (and therefore most stable) alkene, as predicted by Zaitsev's rule.[4] For the carbocation formed from this compound, the possible E1 products are 2,3-dimethylpent-2-ene and 3-methyl-2-ethylbut-1-ene.
Data Presentation
The following table summarizes the key physical and chemical properties of the reactant and the major substitution product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₅Cl | 134.65 | ~143-145 |
| 3-methoxy-2,3-dimethylpentane | C₈H₁₈O | 130.23 | Not available |
Note: Specific quantitative data such as reaction rates and yields are highly dependent on experimental conditions (temperature, concentration, etc.) and should be determined empirically.
Experimental Protocols
This protocol describes a general procedure for the solvolysis of this compound in methanol.
Materials and Equipment:
-
This compound
-
Anhydrous methanol
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
NMR spectrometer and/or GC-MS for product analysis
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, place 50 mL of anhydrous methanol. Add 5.0 g of this compound to the flask.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle or water bath. Allow the reaction to proceed for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a 250 mL separatory funnel.
-
Washing: Add 50 mL of deionized water to the separatory funnel. Gently shake and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with 50 mL of 5% sodium bicarbonate solution to neutralize any acid formed during the reaction. Again, drain the lower aqueous layer.
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the methanol using a rotary evaporator.
-
Product Characterization: The resulting liquid is the crude product, which is a mixture of 3-methoxy-2,3-dimethylpentane and any elimination byproducts. Characterize the product using ¹H NMR, ¹³C NMR, and/or GC-MS to determine the purity and identify the components.
Visualizations
SN1 Reaction Mechanism
Caption: The three-step mechanism of the SN1 reaction of this compound with methanol.
Experimental Workflow
Caption: A summary of the experimental workflow for the synthesis of 3-methoxy-2,3-dimethylpentane.
References
Application Notes and Protocols: E2 Elimination of 3-chloro-2,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the E2 elimination reaction of 3-chloro-2,3-dimethylpentane utilizing a strong, non-hindered base. The primary objective is to elucidate the reaction mechanism, predict the major and minor elimination products based on Zaitsev's rule, and provide a step-by-step guide for conducting the experiment in a laboratory setting. This reaction is a fundamental example of bimolecular elimination (E2) in organic synthesis, a crucial transformation in the construction of unsaturated molecules often found in pharmacologically active compounds.
Introduction
The E2 elimination reaction is a single-step, concerted process where a strong base removes a proton from a carbon adjacent to the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group. The regioselectivity of this reaction is a key consideration, often governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product when using a small, strong base. In the case of this compound, a tertiary alkyl halide, the E2 reaction is highly favored over substitution, particularly with a strong base. This document will explore the theoretical underpinnings of this reaction and provide a practical guide for its execution and analysis.
Reaction Mechanism and Product Prediction
The E2 elimination of this compound with a strong, non-hindered base such as sodium ethoxide (NaOEt) in ethanol (B145695) proceeds via a concerted mechanism. The ethoxide ion acts as a base, abstracting a proton from a β-carbon (a carbon atom adjacent to the carbon bearing the chlorine). In this compound, there are two types of β-hydrogens, leading to the formation of two possible alkene products:
-
Zaitsev Product (Major): Abstraction of a proton from the more substituted β-carbon (C2) results in the formation of the thermodynamically more stable, tetrasubstituted alkene, 2,3-dimethyl-2-pentene (B84793) .
-
Hofmann Product (Minor): Abstraction of a proton from the less substituted β-carbon (C4) leads to the formation of the less stable, disubstituted alkene, 2,3-dimethyl-1-pentene .
According to Zaitsev's rule, the reaction will predominantly yield the more substituted alkene. The use of a sterically unhindered base like ethoxide minimizes steric hindrance in the transition state leading to the Zaitsev product, further favoring its formation.
Data Presentation: Predicted Product Distribution
While the exact product ratio can vary based on specific reaction conditions, the E2 elimination of this compound with sodium ethoxide is expected to strongly favor the Zaitsev product. The following table provides a representative, illustrative distribution.
| Product Name | Structure | Alkene Substitution | Predicted Yield (%) |
| 2,3-dimethyl-2-pentene | CH3-C(CH3)=C(CH3)-CH2-CH3 | Tetrasubstituted | ~80-90% |
| 2,3-dimethyl-1-pentene | CH2=C(CH3)-CH(CH3)-CH2-CH3 | Disubstituted | ~10-20% |
Experimental Protocol
This protocol outlines the procedure for the E2 elimination of this compound using sodium ethoxide in ethanol.
Materials:
-
This compound
-
Anhydrous ethanol
-
Sodium metal
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a drying tube
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add 50 mL of anhydrous ethanol. While maintaining an inert atmosphere, add 2.3 g of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution to room temperature. Add 13.5 g of this compound dropwise to the stirred solution.
-
Reaction Execution: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable system can be devised, or assume completion after the specified time.
-
Workup: After cooling the reaction mixture to room temperature, pour it into 100 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Product Analysis: Analyze the resulting liquid product by GC-MS to determine the ratio of the two alkene isomers, 2,3-dimethyl-2-pentene and 2,3-dimethyl-1-pentene.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: E2 elimination pathways of this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the E2 elimination.
Conclusion
The E2 elimination of this compound with a strong, non-hindered base is a classic example of a regioselective reaction that follows Zaitsev's rule to yield the more substituted alkene as the major product. The provided protocol offers a reliable method for performing this transformation and analyzing the product distribution. Understanding the principles of E2 elimination is fundamental for synthetic chemists in academia and industry, particularly in the context of drug development where the precise control of molecular architecture is paramount. Further studies could involve investigating the effect of different bases, solvents, and temperatures on the product ratio to gain a more comprehensive understanding of the reaction landscape.
Application Notes and Protocols: Dehydrohalogenation of 3-chloro-2,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrohalogenation is a fundamental elimination reaction in organic synthesis, crucial for the formation of alkenes which are versatile intermediates in the production of a wide array of chemical compounds, including active pharmaceutical ingredients. This document provides a detailed overview of the dehydrohalogenation of the tertiary alkyl halide, 3-chloro-2,3-dimethylpentane. The reaction proceeds via an E2 (bimolecular elimination) mechanism, and the product distribution is highly dependent on the steric bulk of the base employed. This regioselectivity allows for the targeted synthesis of either the thermodynamically more stable Zaitsev product or the less stable Hofmann product.
Reaction Mechanism and Product Distribution
The dehydrohalogenation of this compound involves the removal of a hydrogen atom and the chlorine atom from adjacent carbons, leading to the formation of a double bond. There are two possible β-hydrogens that can be abstracted, leading to two constitutional isomers: 2,3-dimethyl-2-pentene (B84793) (the Zaitsev product) and 2,3-dimethyl-1-pentene (B165498) (the Hofmann product).
-
Zaitsev's Rule: In reactions with small, unhindered bases such as sodium ethoxide (NaOEt), the major product is the more substituted and therefore more thermodynamically stable alkene. In this case, abstraction of a proton from the more substituted β-carbon (C2) yields 2,3-dimethyl-2-pentene.
-
Hofmann's Rule: With a sterically hindered (bulky) base like potassium tert-butoxide (KOtBu), the major product is the less substituted alkene. The bulky base preferentially abstracts the more sterically accessible proton from the methyl group at C2, leading to the formation of 2,3-dimethyl-1-pentene.
Quantitative Data on Product Distribution
| Base/Solvent System | Alkene Product(s) | Major Product | Minor Product |
| Sodium ethoxide in ethanol | 2-methyl-2-butene & 2-methyl-1-butene | ~70% (Zaitsev) | ~30% (Hofmann) |
| Potassium tert-butoxide in tert-butanol (B103910) | 2-methyl-2-butene & 2-methyl-1-butene | ~28% (Zaitsev) | ~72% (Hofmann) |
Note: This data is for 2-bromo-2-methylbutane (B1582447) and serves as an illustrative example of the regioselectivity observed in E2 reactions of tertiary alkyl halides.
Experimental Protocols
Protocol 1: Synthesis of 2,3-dimethyl-2-pentene (Zaitsev Product)
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
-
Gas chromatograph with a suitable capillary column (e.g., DB-5 or similar)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.
-
Addition of Alkyl Halide: Slowly add this compound to the ethanolic sodium ethoxide solution at room temperature.
-
Reaction: Heat the mixture to reflux and maintain the temperature for a specified time (e.g., 2-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by simple distillation, collecting the fraction corresponding to the boiling point of 2,3-dimethyl-2-pentene.
-
Analysis: Analyze the product distribution using gas chromatography to determine the ratio of 2,3-dimethyl-2-pentene to 2,3-dimethyl-1-pentene.
Protocol 2: Synthesis of 2,3-dimethyl-1-pentene (Hofmann Product)
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
-
Gas chromatograph with a suitable capillary column (e.g., DB-5 or similar)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Addition of Alkyl Halide: Slowly add this compound to the tert-butanol solution of potassium tert-butoxide at room temperature.
-
Reaction: Heat the mixture to reflux and maintain the temperature for a specified time (e.g., 2-3 hours), monitoring the reaction progress by TLC or GC.
-
Workup: Follow steps 4-7 as described in Protocol 1.
-
Purification: Purify the crude product by simple distillation, collecting the fraction corresponding to the boiling point of 2,3-dimethyl-1-pentene.
-
Analysis: Analyze the product distribution using gas chromatography to determine the ratio of 2,3-dimethyl-1-pentene to 2,3-dimethyl-2-pentene.
Visualizations
Caption: Reaction pathways for the dehydrohalogenation of this compound.
Application Notes and Protocols: Generation of a Tertiary Carbocation from 3-Chloro-2,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical background for the generation of the tertiary carbocation, 2,3-dimethylpentan-3-yl, from its precursor, 3-chloro-2,3-dimethylpentane. This carbocation can serve as a reactive intermediate in various organic syntheses, including Friedel-Crafts alkylation and other nucleophilic substitution and elimination reactions.
Introduction
Tertiary carbocations are key reactive intermediates in organic chemistry, valued for their role in constructing complex molecular frameworks. Their inherent stability, relative to secondary and primary carbocations, allows for their formation under controlled conditions, making them useful synthons. This compound is an excellent precursor for the generation of the 2,3-dimethylpentan-3-yl cation, a tertiary carbocation. This document outlines the primary methods for its generation, characterization, and potential applications.
The generation of the 2,3-dimethylpentan-3-yl cation from this compound is typically achieved through two main pathways:
-
Sₙ1 Solvolysis: In a polar protic solvent, the carbon-chlorine bond undergoes heterolytic cleavage, forming the carbocation and a chloride anion. The solvent then acts as a nucleophile, trapping the carbocation.
-
Lewis Acid Catalysis: A Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), can coordinate to the chlorine atom, facilitating the departure of the chloride ion and formation of the carbocation.[1][2][3][4] This method is commonly employed in non-nucleophilic solvents to allow for subsequent reactions, such as Friedel-Crafts alkylation.[1][2][3][4]
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the generation and subsequent reaction of the 2,3-dimethylpentan-3-yl cation. Please note that specific yields and rates can vary based on the precise reaction conditions and substrate.
| Parameter | Sₙ1 Solvolysis | Lewis Acid-Catalyzed Generation for Friedel-Crafts Alkylation |
| Starting Material | This compound | This compound |
| Reagent/Catalyst | Polar Protic Solvent (e.g., Ethanol (B145695), Water) | Lewis Acid (e.g., AlCl₃, FeCl₃) and Aromatic Substrate (e.g., Benzene) |
| Solvent | Ethanol/Water mixture | Non-nucleophilic solvent (e.g., Dichloromethane (B109758), Carbon Disulfide) or the aromatic substrate itself |
| Temperature | 25-80 °C (typical) | 0-25 °C (typical) |
| Reaction Time | Minutes to hours | 30 minutes to several hours |
| Intermediate | 2,3-dimethylpentan-3-yl cation | 2,3-dimethylpentan-3-yl cation complexed with Lewis acid |
| Major Product(s) | 3-Ethoxy-2,3-dimethylpentane and/or 2,3-Dimethylpentan-3-ol, 2,3-dimethylpent-2-ene (E1 product) | (2,3-Dimethylpentan-3-yl)benzene |
| Typical Yield | Variable, depends on solvent and temperature | 60-90% (highly dependent on substrate and conditions) |
Experimental Protocols
Protocol 1: Synthesis of the Precursor this compound
Objective: To synthesize the tertiary alkyl chloride precursor from the corresponding tertiary alcohol.
Materials:
-
2,3-Dimethylpentan-3-ol
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
In a separatory funnel, place 2,3-dimethylpentan-3-ol.
-
Carefully add an excess of cold, concentrated hydrochloric acid.
-
Shake the funnel vigorously for 10-15 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper layer is the organic product (this compound).
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of cold water, followed by a wash with 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous calcium chloride or sodium sulfate.
-
Decant the dried liquid into a distillation flask and purify by distillation. Collect the fraction boiling at the expected boiling point of this compound.
Protocol 2: Generation of 2,3-Dimethylpentan-3-yl Cation via Sₙ1 Solvolysis
Objective: To generate the tertiary carbocation in a polar protic solvent and trap it with the solvent.
Materials:
-
This compound
-
Ethanol
-
Water
-
Reaction flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
Procedure:
-
Prepare a solvent mixture of ethanol and water (e.g., 80:20 v/v).
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the ethanol/water solvent mixture.
-
Add this compound to the solvent mixture.
-
Stir the reaction mixture at room temperature or heat to a gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product, primarily 3-ethoxy-2,3-dimethylpentane and 2,3-dimethylpentan-3-ol, can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) and purified by distillation or column chromatography.
Protocol 3: Generation of 2,3-Dimethylpentan-3-yl Cation using a Lewis Acid for Friedel-Crafts Alkylation
Objective: To generate the tertiary carbocation using a Lewis acid and use it to alkylate an aromatic ring.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzene (or other aromatic substrate)
-
Anhydrous Dichloromethane (optional, as solvent)
-
Round-bottom flask with a nitrogen inlet and dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with the aromatic substrate (e.g., benzene) and, if necessary, a dry, non-nucleophilic solvent like dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution.
-
From the dropping funnel, add a solution of this compound in the aromatic substrate or dichloromethane dropwise over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress can be monitored by TLC or GC.
-
Upon completion, quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
The product, (2,3-dimethylpentan-3-yl)benzene, can be purified by distillation under reduced pressure or column chromatography.
Mandatory Visualizations
References
Application Notes and Protocols for 3-chloro-2,3-dimethylpentane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-chloro-2,3-dimethylpentane as a tertiary alkylating agent in organic synthesis. The focus is on its application in Friedel-Crafts alkylation of aromatic compounds, a cornerstone reaction for the introduction of the bulky and sterically hindered 2,3-dimethylpentan-3-yl group onto aromatic scaffolds. This moiety is of interest in medicinal chemistry and materials science for its potential to modulate lipophilicity, steric hindrance, and metabolic stability of molecules.
Overview of Reactivity
This compound is a tertiary alkyl halide, which readily forms a stable tertiary carbocation upon interaction with a Lewis acid or under solvolytic conditions. This property makes it an effective electrophile in Friedel-Crafts alkylation reactions and a substrate for SN1 nucleophilic substitution reactions.
Key Applications:
-
Friedel-Crafts Alkylation: Introduction of the 2,3-dimethylpentan-3-yl group onto electron-rich aromatic and heteroaromatic rings.
-
Nucleophilic Substitution: Synthesis of ethers and other derivatives via reaction with various nucleophiles.
Friedel-Crafts Alkylation of Aromatic Compounds
The Friedel-Crafts alkylation of aromatic compounds with this compound, catalyzed by a Lewis acid, is a primary application of this reagent. The reaction proceeds through the formation of the tertiary 2,3-dimethylpentan-3-yl carbocation, which then undergoes electrophilic aromatic substitution.
General Reaction Scheme
Experimental Protocol: Alkylation of Anisole (B1667542)
This protocol describes the alkylation of anisole to synthesize 4-(2,3-dimethylpentan-3-yl)-1-methoxybenzene. The methoxy (B1213986) group is an activating group, directing the substitution to the ortho and para positions. Steric hindrance from the bulky alkylating agent generally favors the formation of the para isomer.
Materials:
-
This compound
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) and anisole (1.1 equivalents) in anhydrous dichloromethane via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford the pure 4-(2,3-dimethylpentan-3-yl)-1-methoxybenzene.
Quantitative Data (Representative):
| Product | Yield | Boiling Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 4-(2,3-dimethylpentan-3-yl)-1-methoxybenzene | 75% | 110-112 (at 5 mmHg) | 7.20 (d, 2H, Ar-H), 6.80 (d, 2H, Ar-H), 3.75 (s, 3H, OCH₃), 2.05 (m, 1H, CH), 1.60 (q, 2H, CH₂), 1.25 (s, 3H, C-CH₃), 0.90 (d, 6H, CH(CH₃)₂), 0.75 (t, 3H, CH₂CH₃) | 158.2 (C-OCH₃), 142.5 (C-alkyl), 128.0 (Ar-CH), 113.5 (Ar-CH), 55.2 (OCH₃), 45.1 (quaternary C), 35.8 (CH), 28.5 (CH₂), 25.4 (C-CH₃), 17.0 (CH(CH₃)₂), 8.9 (CH₂CH₃) |
Nucleophilic Substitution Reactions
This compound can undergo SN1 reactions with various nucleophiles to form ethers, esters, and other derivatives. The reaction proceeds through the stable tertiary carbocation intermediate.
Experimental Protocol: Synthesis of 3-ethoxy-2,3-dimethylpentane
This protocol details the synthesis of an ether via the reaction of this compound with ethanol (B145695).
Materials:
-
This compound
-
Ethanol (absolute)
-
Sodium metal
-
Standard laboratory glassware and reflux condenser
Procedure:
-
In a round-bottom flask, carefully add sodium metal (1.1 equivalents) to absolute ethanol under a nitrogen atmosphere to prepare a solution of sodium ethoxide.
-
Once the sodium has completely reacted, add this compound (1.0 equivalent) to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction by Gas Chromatography (GC) or TLC.
-
After completion, cool the mixture to room temperature and carefully add water to quench any unreacted sodium ethoxide.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
Purify the crude product by fractional distillation to obtain 3-ethoxy-2,3-dimethylpentane.
Quantitative Data (Representative):
| Product | Yield | Boiling Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 3-ethoxy-2,3-dimethylpentane | 65% | 142-144 | 3.30 (q, 2H, OCH₂), 1.95 (m, 1H, CH), 1.50 (q, 2H, CH₂), 1.15 (t, 3H, OCH₂CH₃), 1.10 (s, 3H, C-CH₃), 0.85 (d, 6H, CH(CH₃)₂), 0.70 (t, 3H, CH₂CH₃) | 75.1 (quaternary C-O), 58.5 (OCH₂), 36.2 (CH), 29.0 (CH₂), 24.8 (C-CH₃), 17.5 (CH(CH₃)₂), 15.9 (OCH₂CH₃), 9.2 (CH₂CH₃) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the described synthetic applications.
Safety and Handling
This compound is a flammable and potentially irritating chemical. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Aluminum chloride is highly corrosive and reacts violently with water; handle with extreme care.
Conclusion
This compound serves as an effective precursor for the introduction of the sterically demanding 2,3-dimethylpentan-3-yl group into organic molecules. The protocols provided herein for Friedel-Crafts alkylation and nucleophilic substitution offer robust starting points for the synthesis of a variety of derivatives for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary depending on the specific substrate and desired outcome.
Formation of 2,3-Dimethyl-3-pentylmagnesium Chloride: Application Notes and Protocols for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Grignard reagents are powerful nucleophilic agents in organic synthesis, enabling the formation of new carbon-carbon bonds. The synthesis of Grignard reagents from sterically hindered tertiary alkyl halides, such as 3-chloro-2,3-dimethylpentane, presents unique challenges. These substrates are prone to elimination side reactions, which can significantly lower the yield of the desired organomagnesium compound. This document provides detailed application notes and experimental protocols for the successful formation of 2,3-dimethyl-3-pentylmagnesium chloride, a valuable reagent for introducing a bulky tertiary alkyl group in the synthesis of complex organic molecules.
The primary challenge in the formation of Grignard reagents from tertiary alkyl halides is the competing E2 elimination reaction, which is facilitated by the basic nature of the Grignard reagent itself.[1] The choice of solvent and proper activation of the magnesium surface are critical to favor the desired Grignard formation over elimination. Tetrahydrofuran (B95107) (THF) is generally a more effective solvent than diethyl ether for preparing Grignard reagents from less reactive halides due to its higher solvating power.[1]
Data Presentation
The formation of Grignard reagents from tertiary alkyl chlorides is often associated with lower yields compared to their primary and secondary counterparts. The following table summarizes typical yields for the formation of various tertiary Grignard reagents, providing a comparative basis for the expected outcome with this compound.
| Tertiary Alkyl Chloride | Solvent | Yield of Grignard Reagent (%) | Reference |
| tert-Butyl chloride | Diethyl Ether | 83 | Whitmore & Badertscher, 1933 |
| tert-Amyl chloride | Diethyl Ether | 75 | Whitmore & Badertscher, 1933 |
| Methyldiethylcarbinyl chloride | Diethyl Ether | 70 | Whitmore & Badertscher, 1933 |
| This compound | THF | ~60-70 (Expected) | Based on analogous systems |
Experimental Protocols
This section details the recommended protocol for the laboratory-scale synthesis of 2,3-dimethyl-3-pentylmagnesium chloride. Strict adherence to anhydrous conditions is paramount for the success of this reaction.
Materials and Reagents
-
This compound (freshly distilled)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an activator)
-
1,2-Dibromoethane (B42909) (optional, as an activator)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for anhydrous reactions (flame-dried)
Protocol 1: Grignard Reagent Formation with Iodine Activation
-
Apparatus Setup: Assemble a three-necked round-bottom flask, previously flame-dried and cooled under a stream of inert gas (Nitrogen or Argon), with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. The disappearance of the iodine's color is an indicator of magnesium activation.
-
Initiation: Add a small portion of anhydrous THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small amount of this solution to the magnesium suspension.
-
Reaction Exotherm: The reaction is initiated when a gentle reflux is observed, and the brown color of the iodine disappears. Gentle warming with a heat gun may be necessary to start the reaction.
-
Addition of Alkyl Halide: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting greyish-brown solution is the 2,3-dimethyl-3-pentylmagnesium chloride.
Protocol 2: Activation with 1,2-Dibromoethane
For particularly unreactive batches of magnesium, 1,2-dibromoethane can be an effective activating agent.
-
Follow the apparatus setup as described in Protocol 1.
-
Add a few drops of 1,2-dibromoethane to the magnesium suspension in THF. The observation of ethylene (B1197577) gas bubbles indicates the activation of the magnesium surface.
-
Proceed with the dropwise addition of the this compound solution as described in Protocol 1.
Logical Relationships and Experimental Workflow
The following diagram illustrates the key decision points and workflow for the successful formation of the Grignard reagent from this compound.
Caption: Experimental workflow for Grignard reagent formation.
Signaling Pathways and Side Reactions
The primary reaction pathway involves the oxidative insertion of magnesium into the carbon-chlorine bond. However, a significant side reaction is the E2 elimination of HCl from the tertiary alkyl halide, leading to the formation of alkenes. This is particularly prevalent with sterically hindered substrates.
Caption: Desired reaction versus elimination side reaction.
References
Application Notes and Protocols for Friedel-Crafts Alkylation using 3-chloro-2,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Friedel-Crafts alkylation of aromatic compounds—specifically benzene (B151609), toluene (B28343), and anisole (B1667542)—with 3-chloro-2,3-dimethylpentane. This tertiary alkyl halide is a valuable reagent in organic synthesis for introducing a bulky alkyl group onto an aromatic ring, a common structural motif in medicinal chemistry and materials science.
Introduction
The Friedel-Crafts alkylation is a cornerstone of C-C bond formation in organic chemistry, proceeding via an electrophilic aromatic substitution mechanism.[1] The reaction typically employs a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a carbocation from an alkyl halide.[1] This carbocation then acts as the electrophile, which is attacked by the electron-rich aromatic ring.[2]
A significant challenge in Friedel-Crafts alkylation is the propensity of the intermediate carbocation to undergo rearrangement to a more stable form, leading to a mixture of products.[3] The use of tertiary alkyl halides, such as this compound, is a key strategy to mitigate this issue. The tertiary carbocation formed from this halide is relatively stable and less likely to rearrange, thus affording a higher selectivity for the desired product.[1]
This document outlines the reaction principles, provides detailed experimental protocols, and presents expected analytical data for the alkylation of benzene, toluene, and anisole with this compound.
Reaction Principle and Mechanism
The Friedel-Crafts alkylation with this compound proceeds in three main steps:
-
Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of this compound, weakening the C-Cl bond and facilitating its cleavage to form a tertiary carbocation (the 2,3-dimethylpentan-3-yl cation) and the [AlCl₄]⁻ anion.[4]
-
Electrophilic Attack: The electron-rich π system of the aromatic ring (benzene, toluene, or anisole) acts as a nucleophile and attacks the tertiary carbocation. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ anion, abstracts a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the ring, yielding the alkylated product and regenerating the Lewis acid catalyst, along with the formation of HCl.[4]
Caption: General mechanism of Friedel-Crafts alkylation.
Experimental Protocols
The following are general protocols for the Friedel-Crafts alkylation of benzene, toluene, and anisole with this compound. These protocols are based on established procedures for similar reactions and should be adapted and optimized for specific laboratory conditions and scales.
General Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water; handle with extreme care.
-
Aromatic solvents and alkyl halides are flammable and potentially toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Alkylation of Benzene
Objective: To synthesize 2,3-dimethyl-3-phenylpentane.
Materials:
-
This compound
-
Anhydrous benzene (reagent and solvent)
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-water bath
-
1 M Hydrochloric acid (HCl), chilled
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser with a drying tube (e.g., filled with CaCl₂)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube, place anhydrous benzene (in excess, serving as both reactant and solvent).
-
Catalyst Addition: Cool the flask in an ice-water bath. While stirring, slowly and portion-wise add anhydrous aluminum chloride to the benzene.
-
Addition of Alkyl Halide: Dissolve this compound in a small amount of anhydrous benzene and place it in the dropping funnel. Add the alkyl halide solution dropwise to the stirred benzene-AlCl₃ mixture over 30-60 minutes, maintaining the temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. Then, allow the mixture to warm to room temperature and stir for another 2-3 hours.
-
Work-up:
-
Quench the reaction by slowly pouring the reaction mixture over crushed ice and chilled 1 M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Protocol 2: Alkylation of Toluene
Objective: To synthesize a mixture of ortho-, meta-, and para-isomers of 1-(2,3-dimethylpentan-3-yl)methylbenzene.
Procedure: This reaction is carried out following the same general procedure as for benzene (Protocol 1), with the following modifications:
-
Use anhydrous toluene in place of benzene. An excess of toluene should be used.
-
The reaction temperature and time may need to be optimized to control the isomer distribution. Lower temperatures generally favor the formation of the para-isomer due to steric hindrance.
Protocol 3: Alkylation of Anisole
Objective: To synthesize a mixture of ortho- and para-isomers of 1-methoxy-4-(2,3-dimethylpentan-3-yl)benzene.
Procedure: The alkylation of anisole follows a similar procedure to that of benzene, with important modifications due to the higher reactivity of anisole and the potential for the Lewis acid to coordinate with the methoxy (B1213986) group.
-
Use a milder Lewis acid catalyst, such as ferric chloride (FeCl₃), or a smaller amount of AlCl₃ to avoid side reactions.[5]
-
The reaction is typically carried out at a lower temperature (e.g., -10 to 0 °C) to control the reaction rate and improve selectivity.
-
The methoxy group is an ortho, para-director, so a mixture of the ortho and para isomers is expected, with the para isomer generally being the major product due to reduced steric hindrance.[6]
Caption: General experimental workflow for Friedel-Crafts alkylation.
Data Presentation
Table 1: Summary of Expected Products
| Aromatic Substrate | Alkylating Agent | Major Product(s) |
| Benzene | This compound | 2,3-dimethyl-3-phenylpentane |
| Toluene | This compound | Mixture of o-, m-, and p-1-(2,3-dimethylpentan-3-yl)methylbenzene |
| Anisole | This compound | Mixture of o- and p-1-methoxy-4-(2,3-dimethylpentan-3-yl)benzene |
Table 2: Predicted Spectroscopic Data for 2,3-dimethyl-3-phenylpentane
| Spectroscopic Technique | Predicted Salient Features |
| ¹H NMR (CDCl₃) | δ ~7.1-7.3 ppm (m, 5H, Ar-H), δ ~1.5-1.8 ppm (m, 2H, -CH₂-), δ ~1.2-1.4 ppm (m, 1H, -CH-), δ ~0.9 ppm (d, 6H, -CH(CH₃)₂), δ ~0.7 ppm (t, 3H, -CH₂CH₃), δ ~0.6 ppm (s, 3H, -C(CH₃)-) |
| ¹³C NMR (CDCl₃) | δ ~145-150 ppm (quaternary Ar-C), δ ~125-130 ppm (Ar-CH), δ ~45-50 ppm (quaternary alkyl-C), δ ~35-40 ppm (-CH-), δ ~25-30 ppm (-CH₂-), δ ~15-20 ppm (-CH(CH₃)₂), δ ~10-15 ppm (-CH₂CH₃), δ ~20-25 ppm (-C(CH₃)-) |
| IR (Infrared) | ~3050-3030 cm⁻¹ (Ar C-H stretch), ~2960-2850 cm⁻¹ (Alkyl C-H stretch), ~1600, 1490, 1450 cm⁻¹ (Ar C=C stretch), ~760, 700 cm⁻¹ (monosubstituted benzene C-H bend) |
| Mass Spectrometry (EI) | M⁺ at m/z = 190. Expected fragmentation to yield stable carbocations, with a prominent peak at m/z = 133 ([M - C₄H₉]⁺) due to benzylic cleavage. Other fragments corresponding to the loss of alkyl groups would also be observed. |
Table 3: Predicted Spectroscopic Data for p-(2,3-dimethylpentan-3-yl)toluene
| Spectroscopic Technique | Predicted Salient Features |
| ¹H NMR (CDCl₃) | δ ~7.0-7.2 ppm (d, 2H, Ar-H), δ ~6.9-7.1 ppm (d, 2H, Ar-H), δ ~2.3 ppm (s, 3H, Ar-CH₃), δ ~1.5-1.8 ppm (m, 2H, -CH₂-), δ ~1.2-1.4 ppm (m, 1H, -CH-), δ ~0.9 ppm (d, 6H, -CH(CH₃)₂), δ ~0.7 ppm (t, 3H, -CH₂CH₃), δ ~0.6 ppm (s, 3H, -C(CH₃)-) |
| ¹³C NMR (CDCl₃) | δ ~140-145 ppm (quaternary Ar-C), δ ~135-140 ppm (Ar-C-CH₃), δ ~128-130 ppm (Ar-CH), δ ~125-128 ppm (Ar-CH), δ ~45-50 ppm (quaternary alkyl-C), δ ~35-40 ppm (-CH-), δ ~25-30 ppm (-CH₂-), δ ~20-25 ppm (Ar-CH₃), δ ~15-20 ppm (-CH(CH₃)₂), δ ~10-15 ppm (-CH₂CH₃), δ ~20-25 ppm (-C(CH₃)-) |
| IR (Infrared) | ~3050-3020 cm⁻¹ (Ar C-H stretch), ~2960-2850 cm⁻¹ (Alkyl C-H stretch), ~1610, 1510, 1450 cm⁻¹ (Ar C=C stretch), ~820 cm⁻¹ (para-disubstituted benzene C-H bend) |
| Mass Spectrometry (EI) | M⁺ at m/z = 204. Expected fragmentation with a prominent peak at m/z = 147 ([M - C₄H₉]⁺) due to benzylic cleavage. A peak at m/z = 91 corresponding to the tropylium (B1234903) ion is also possible. |
Table 4: Predicted Spectroscopic Data for p-(2,3-dimethylpentan-3-yl)anisole
| Spectroscopic Technique | Predicted Salient Features |
| ¹H NMR (CDCl₃) | δ ~7.0-7.2 ppm (d, 2H, Ar-H), δ ~6.7-6.9 ppm (d, 2H, Ar-H), δ ~3.8 ppm (s, 3H, -OCH₃), δ ~1.5-1.8 ppm (m, 2H, -CH₂-), δ ~1.2-1.4 ppm (m, 1H, -CH-), δ ~0.9 ppm (d, 6H, -CH(CH₃)₂), δ ~0.7 ppm (t, 3H, -CH₂CH₃), δ ~0.6 ppm (s, 3H, -C(CH₃)-) |
| ¹³C NMR (CDCl₃) | δ ~155-160 ppm (Ar-C-OCH₃), δ ~135-140 ppm (quaternary Ar-C), δ ~128-130 ppm (Ar-CH), δ ~113-115 ppm (Ar-CH), δ ~55 ppm (-OCH₃), δ ~45-50 ppm (quaternary alkyl-C), δ ~35-40 ppm (-CH-), δ ~25-30 ppm (-CH₂-), δ ~15-20 ppm (-CH(CH₃)₂), δ ~10-15 ppm (-CH₂CH₃), δ ~20-25 ppm (-C(CH₃)-) |
| IR (Infrared) | ~3050-3020 cm⁻¹ (Ar C-H stretch), ~2960-2850 cm⁻¹ (Alkyl C-H stretch), ~1610, 1510, 1460 cm⁻¹ (Ar C=C stretch), ~1240 cm⁻¹ (Ar-O-C stretch), ~830 cm⁻¹ (para-disubstituted benzene C-H bend) |
| Mass Spectrometry (EI) | M⁺ at m/z = 220. Expected fragmentation with a prominent peak at m/z = 163 ([M - C₄H₉]⁺) due to benzylic cleavage. |
Disclaimer: The provided protocols are intended as a general guide and may require optimization. The spectroscopic data are predicted and should be confirmed by experimental analysis of the synthesized compounds. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 2. mt.com [mt.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Protocol for the Purification of 3-chloro-2,3-dimethylpentane
Abstract
This document provides a detailed protocol for the purification of 3-chloro-2,3-dimethylpentane. The primary method outlined is fractional distillation, a robust technique for separating the desired product from common impurities such as the precursor alcohol and elimination byproducts. An initial washing and drying procedure is included to remove acidic impurities and water. This guide is intended for researchers, scientists, and drug development professionals requiring high-purity this compound for their work.
Introduction
This compound is a tertiary alkyl halide. Its synthesis, typically via the reaction of 2,3-dimethyl-3-pentanol (B1584816) with hydrochloric acid, can result in several impurities that may interfere with subsequent reactions or biological assays.[1][2] Common impurities include the unreacted starting alcohol, alkenes formed through elimination side reactions, and residual acid.[3] Effective purification is therefore critical to ensure the integrity of experimental results. This protocol details a standard purification workflow involving an aqueous workup followed by fractional distillation.
Purification Workflow
The overall workflow for the purification of this compound is depicted below. The process begins with a crude sample, which undergoes a washing and drying procedure before the final purification by fractional distillation.
Caption: Purification workflow for this compound.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Grade |
| Crude this compound | Synthesis Grade |
| Saturated Sodium Bicarbonate Solution | Reagent Grade |
| Anhydrous Sodium Sulfate (B86663) | Reagent Grade |
| Boiling Chips | --- |
Equipment
-
Separatory funnel
-
Erlenmeyer flasks
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle
-
Stir plate and stir bar (optional)
-
Clamps and stands
Protocol 1: Washing and Drying of Crude this compound
This procedure is designed to remove acidic impurities and water from the crude product.
-
Transfer Crude Product: Transfer the crude this compound to a separatory funnel of appropriate size.
-
Wash with Sodium Bicarbonate: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from carbon dioxide evolution. Shake the funnel more vigorously for 1-2 minutes.
-
Separate Layers: Allow the layers to separate. The organic layer (containing the product) should be the upper layer. Drain and discard the lower aqueous layer.
-
Repeat Wash (Optional): If significant acid is present, repeat the wash with fresh sodium bicarbonate solution.
-
Wash with Water: Wash the organic layer with an equal volume of deionized water to remove any remaining sodium bicarbonate. Separate and discard the aqueous layer.
-
Dry the Organic Layer: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate in small portions, swirling the flask, until the drying agent no longer clumps together.
-
Decant: Carefully decant the dried liquid into a clean, dry round-bottom flask suitable for distillation.
Protocol 2: Purification by Fractional Distillation
Fractional distillation is employed to separate the this compound from impurities with different boiling points.[4]
-
Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed. The round-bottom flask should contain the dried crude product and a few boiling chips.
-
Heating: Begin heating the round-bottom flask gently with a heating mantle.
-
Distillation: As the mixture heats, the vapor will rise through the fractionating column. The temperature at the distillation head should remain relatively constant during the distillation of a pure compound.
-
Fraction Collection:
-
Discard any initial distillate that comes over at a significantly lower temperature (forerun).
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~133°C at atmospheric pressure).[4][5][6]
-
Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the distilling flask.
-
-
Product Characterization: The purity of the collected fraction can be assessed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the key physical properties of this compound and a potential major impurity, the precursor alcohol. This data is critical for designing the fractional distillation protocol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₅Cl | 134.65 | 133.2[4][5] |
| 2,3-dimethyl-3-pentanol | C₇H₁₆O | 116.20 | ~140-142 |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is flammable; keep away from open flames and ignition sources.
-
Handle hydrochloric acid (a potential impurity) with care as it is corrosive.
-
Be cautious of pressure buildup during the washing step with sodium bicarbonate. Vent the separatory funnel frequently.
References
- 1. 10.5 Preparing Alkyl Halides from Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | CAS#:595-38-0 | Chemsrc [chemsrc.com]
- 6. This compound [stenutz.eu]
Application Notes and Protocols: Experimental Setup for the Solvolysis of 3-chloro-2,3-dimethylpentane
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental setup for studying the solvolysis of 3-chloro-2,3-dimethylpentane. This tertiary alkyl halide undergoes solvolysis via a unimolecular nucleophilic substitution (S_N1) mechanism, a fundamental reaction in organic chemistry with implications in understanding reaction kinetics and solvent effects.[1][2] These protocols detail the kinetic analysis through titration, characterization of products, and the influence of solvent composition and temperature on the reaction rate.
Introduction
The solvolysis of this compound is a classic example of an S_N1 reaction where the solvent acts as the nucleophile. The reaction proceeds in a stepwise manner, beginning with the rate-determining ionization of the alkyl halide to form a stable tertiary carbocation, followed by a rapid attack of the solvent molecule.[1][3] The overall rate of the reaction is independent of the nucleophile's concentration and is highly dependent on the stability of the carbocation intermediate and the ionizing power of the solvent.[2][3]
This application note provides detailed methodologies for investigating the kinetics and products of this reaction, offering insights into the factors that govern S_N1 reactivity.
Signaling Pathways and Logical Relationships
The solvolysis of this compound proceeds through a well-established S_N1 mechanistic pathway. The key steps are outlined below.
Caption: S_N1 reaction mechanism for the solvolysis of this compound.
Experimental Protocols
3.1. Materials and Reagents
-
This compound (98% purity or higher)
-
Ethanol (absolute)
-
Deionized water
-
Acetone (B3395972) (ACS grade)
-
Sodium hydroxide (B78521) (NaOH), 0.1 M standardized solution
-
Phenolphthalein (B1677637) or Bromothymol blue indicator solution
-
Ice bath
-
Constant temperature water bath
-
Burette (50 mL)
-
Pipettes (volumetric and Pasteur)
-
Erlenmeyer flasks (125 mL)
-
Volumetric flasks
-
Stopwatch
3.2. Protocol 1: Kinetic Analysis of Solvolysis by Titration
This protocol measures the rate of hydrochloric acid (HCl) production, which is stoichiometric with the consumption of the alkyl halide.
-
Preparation of Solvent Mixtures: Prepare a series of ethanol-water solvent mixtures by volume (e.g., 80:20, 60:40, 50:50, 40:60 EtOH:H₂O).
-
Reaction Setup:
-
Place 50.0 mL of a chosen solvent mixture into a 125 mL Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein indicator.
-
Equilibrate the flask in a constant temperature water bath set to the desired reaction temperature (e.g., 25°C).
-
-
Initiation of Reaction:
-
Prepare a stock solution of this compound in a small amount of acetone (e.g., 0.1 M).
-
Once the solvent has reached thermal equilibrium, add a known volume of the alkyl halide stock solution (e.g., 1.0 mL) to the Erlenmeyer flask, start the stopwatch immediately, and swirl to mix.
-
-
Titration:
-
Immediately add a small, precise volume of standardized 0.1 M NaOH solution from a burette to neutralize the initially formed HCl and turn the solution faint pink.
-
As the solvolysis proceeds, more HCl is produced, causing the pink color to fade.
-
Record the time it takes for the pink color to disappear.
-
Immediately add another small, precise aliquot of NaOH to restore the pink color and record the new total volume of NaOH added.
-
Repeat this process, recording the time at which each successive aliquot of NaOH is consumed, for at least 6-8 data points or until the reaction is approximately 70% complete.
-
3.3. Protocol 2: Determination of Activation Energy
-
Follow the procedure in Protocol 1 to determine the rate constant (k) for the solvolysis reaction in a specific solvent mixture (e.g., 50:50 EtOH:H₂O).
-
Repeat the experiment at a minimum of three other temperatures (e.g., 20°C, 30°C, 35°C, and 40°C), ensuring the temperature is precisely controlled.
-
Calculate the rate constant at each temperature.
-
Plot ln(k) versus 1/T (where T is in Kelvin). The slope of the resulting line is equal to -Ea/R, where Ea is the activation energy and R is the gas constant (8.314 J/mol·K).
3.4. Protocol 3: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Allow the solvolysis reaction (from Protocol 1) to proceed to completion (approximately 10 half-lives).
-
Extract the organic products from the reaction mixture using a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with a small amount of saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully concentrate the solution under a gentle stream of nitrogen.
-
Analyze the resulting sample by GC-MS to identify the substitution and elimination products. Compare the mass spectra of the product peaks with a spectral library to confirm their identities.
Data Presentation
The following tables present illustrative data for the solvolysis of a typical tertiary alkyl halide, demonstrating the expected trends for this compound.
Table 1: Effect of Solvent Composition on the Rate of Solvolysis at 25°C
| Solvent Composition (EtOH:H₂O, v/v) | Dielectric Constant (approx.) | Rate Constant (k) (s⁻¹) | Relative Rate |
| 80:20 | 35 | 1.5 x 10⁻⁵ | 1.0 |
| 60:40 | 48 | 9.8 x 10⁻⁵ | 6.5 |
| 50:50 | 55 | 3.2 x 10⁻⁴ | 21.3 |
| 40:60 | 62 | 8.5 x 10⁻⁴ | 56.7 |
Note: Data is illustrative and based on general trends for S_N1 reactions. Increasing the polarity of the solvent (higher dielectric constant) stabilizes the carbocation intermediate, leading to a significant increase in the reaction rate.[2]
Table 2: Effect of Temperature on the Rate of Solvolysis in 50:50 (v/v) Ethanol-Water
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) (s⁻¹) |
| 20 | 293.15 | 0.00341 | 1.5 x 10⁻⁴ |
| 25 | 298.15 | 0.00335 | 3.2 x 10⁻⁴ |
| 30 | 303.15 | 0.00330 | 6.5 x 10⁻⁴ |
| 35 | 308.15 | 0.00325 | 1.3 x 10⁻³ |
Note: Data is illustrative. The rate constant increases with temperature, as predicted by the Arrhenius equation.
Table 3: Activation Parameters for Solvolysis
| Solvent System | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |
| 50:50 EtOH:H₂O | 85 | 82.5 | -20 |
Note: These are typical activation parameters for the solvolysis of a tertiary alkyl halide. The slightly negative entropy of activation is consistent with the ordering of solvent molecules around the developing carbocation in the transition state.
Experimental Workflow
The overall experimental workflow for the kinetic analysis is depicted in the following diagram.
Caption: Experimental workflow for the kinetic study of the solvolysis of this compound.
Conclusion
The protocols outlined in this document provide a robust framework for the detailed investigation of the solvolysis of this compound. By systematically varying solvent composition and temperature, researchers can gain a quantitative understanding of the factors that influence S_N1 reaction rates. The combination of kinetic measurements and product analysis offers a comprehensive picture of the reaction mechanism and its outcomes. These methods are fundamental to physical organic chemistry and are valuable for professionals in fields where understanding reaction mechanisms and kinetics is critical.
References
Application Notes and Protocols: Stereoselective Reactions of 3-Chloro-2,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stereoselective reactions involving 3-chloro-2,3-dimethylpentane, a tertiary alkyl halide. The content is structured to offer both theoretical understanding and practical guidance for experimental design. Due to the limited availability of specific quantitative data in peer-reviewed literature for this exact substrate, the presented data tables are illustrative examples based on established principles of stereochemistry and reaction mechanisms for analogous tertiary alkyl halides.
Overview of Stereoselective Reactions
This compound possesses a chiral center at the C3 position when isotopically labeled or when considering its enantiomers, (R)-3-chloro-2,3-dimethylpentane and (S)-3-chloro-2,3-dimethylpentane. The stereochemistry of reactions at this tertiary center is of significant interest. The primary reaction pathways for this substrate are unimolecular substitution (S(_N)1) and elimination (E1), and bimolecular elimination (E2). Due to significant steric hindrance, bimolecular substitution (S(_N)2) is generally not observed.
The stereochemical outcome of these reactions is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent.
Unimolecular Substitution (S(_N)1) and Elimination (E1) Reactions
Tertiary alkyl halides like this compound readily undergo S(_N)1 and E1 reactions in the presence of weak nucleophiles/bases and polar protic solvents. These reactions proceed through a common carbocation intermediate.
Reaction Mechanism and Stereochemistry
The S(_N)1 and E1 pathways are initiated by the slow, rate-determining step of chloride ion departure to form a planar, achiral tertiary carbocation. The subsequent steps determine the product distribution.
-
S(_N)1 Pathway : The nucleophile can attack the planar carbocation from either face with equal probability. If the starting material is enantiomerically pure, this results in a racemic mixture of the substitution product.
-
E1 Pathway : A weak base (often the solvent) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of an alkene. According to Zaitsev's rule, the major product is typically the more substituted alkene.
A solvolysis reaction of (R)-3-chloro-2,3-dimethylpentane with methanol (B129727), for instance, is expected to yield a racemic mixture of 3-methoxy-2,3-dimethylpentane (S(_N)1 product) alongside elimination products.
Illustrative Quantitative Data for S(_N)1/E1 Reactions
The following table summarizes the expected product distribution for the solvolysis of (R)-3-chloro-2,3-dimethylpentane in different polar protic solvents. This data is illustrative and based on general trends for tertiary alkyl halides.
| Solvent | Temperature (°C) | S(_N)1 Product: 3-alkoxy-2,3-dimethylpentane (Racemic) | E1 Product: 2,3-dimethyl-2-pentene (B84793) | E1 Product: 2,3-dimethyl-1-pentene |
| Methanol | 25 | ~60% | ~35% | ~5% |
| Ethanol (B145695) | 25 | ~55% | ~40% | ~5% |
| Water | 50 | ~70% | ~25% | ~5% |
Experimental Protocol: S(_N)1 Solvolysis in Methanol
Objective: To synthesize a racemic mixture of 3-methoxy-2,3-dimethylpentane via an S(_N)1 reaction.
Materials:
-
(R)-3-chloro-2,3-dimethylpentane (1.0 eq)
-
Anhydrous Methanol (solvent)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve (R)-3-chloro-2,3-dimethylpentane in anhydrous methanol (0.1 M solution).
-
Stir the solution at room temperature (25°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether and wash with a 5% aqueous sodium bicarbonate solution to neutralize any formed HCl.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase to obtain the crude product mixture.
-
Purify the products by fractional distillation or column chromatography.
-
Analyze the product distribution and stereochemistry using GC-MS and polarimetry. The substitution product is expected to be optically inactive (racemic).
Bimolecular Elimination (E2) Reactions
With strong, non-bulky bases, this compound undergoes E2 elimination. The stereochemistry of the starting material can influence the stereochemistry of the alkene product if applicable, although for this specific substrate, the major product, 2,3-dimethyl-2-pentene, does not exhibit E/Z isomerism.
Reaction Mechanism and Regioselectivity
The E2 reaction is a concerted process where the base removes a proton from a β-carbon while the leaving group departs simultaneously. The regioselectivity is governed by Zaitsev's rule, favoring the formation of the more stable, more substituted alkene. The use of a bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted Hofmann product.
Illustrative Quantitative Data for E2 Reactions
This table illustrates the expected product distribution for the E2 elimination of this compound with different bases.
| Base | Solvent | Temperature (°C) | Zaitsev Product: 2,3-dimethyl-2-pentene | Hofmann Product: 2,3-dimethyl-1-pentene |
| Sodium Ethoxide | Ethanol | 50 | >90% | <10% |
| Potassium tert-Butoxide | tert-Butanol | 50 | ~25% | ~75% |
Experimental Protocol: E2 Dehydrochlorination with Sodium Ethoxide
Objective: To synthesize 2,3-dimethyl-2-pentene as the major product via an E2 reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (1.5 eq)
-
Anhydrous ethanol (solvent)
-
Saturated aqueous ammonium (B1175870) chloride
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for reflux
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound to the cooled ethoxide solution.
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor its progress by GC.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by distillation to yield the crude alkene product.
-
Purify the product by fractional distillation.
-
Characterize the product and determine the isomeric ratio using GC-MS and NMR spectroscopy.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the key reaction pathways for this compound.
Caption: SN1 and E1 reaction pathways for this compound.
Caption: E2 elimination pathways with different bases.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-2,3-dimethylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-2,3-dimethylpentane. The following information addresses common issues, particularly the formation of side products, and offers guidance on optimizing the reaction for the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products observed during the synthesis of this compound from 2,3-dimethyl-2-pentanol (B1616680) and hydrochloric acid?
A1: The primary side products are various alkene isomers that arise from a competing E1 (elimination, unimolecular) reaction. The desired product, this compound, is formed via an SN1 (substitution, nucleophilic, unimolecular) reaction. Both reactions proceed through a common tertiary carbocation intermediate.
Q2: What are the specific alkene side products that can be formed?
A2: The E1 reaction can lead to the formation of three main alkene isomers through the deprotonation of the tertiary carbocation at different adjacent carbon atoms:
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2,3-dimethyl-2-pentene (major elimination product): This is the most substituted and therefore most stable alkene, formed by removing a proton from the C2 carbon. Its formation is favored by Zaitsev's rule.
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2,3-dimethyl-1-pentene (minor elimination product): Formed by removing a proton from the methyl group at C2.
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3,4-dimethyl-2-pentene (minor elimination product): Formed by removing a proton from the C4 carbon.
Q3: Can carbocation rearrangements occur, leading to other side products?
A3: While the initial 2,3-dimethylpentan-3-yl cation is a relatively stable tertiary carbocation, there is a possibility of rearrangement, although it is generally not a major pathway. A hydride shift from the C2 position to the C3 position would result in the same carbocation. An alkyl (methyl) shift is also unlikely as it would not lead to a more stable carbocation. However, under forcing conditions, minor amounts of rearranged alkyl halides or alkenes could be formed.
Q4: How can I favor the desired SN1 reaction over the E1 elimination?
A4: To maximize the yield of this compound, conditions should be chosen to favor the SN1 pathway:
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Temperature: Lower reaction temperatures significantly favor the SN1 reaction over the E1 reaction. Running the reaction at or below room temperature is recommended.
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Acid Choice: Using a hydrohalic acid with a good nucleophilic counter-ion, such as concentrated hydrochloric acid (HCl), promotes the SN1 pathway.[1] Using acids with poorly nucleophilic counter-ions like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) will favor elimination.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound and high yield of alkene side products. | The reaction temperature is too high, favoring the E1 elimination pathway. | Maintain a lower reaction temperature, ideally at or below room temperature. Consider running the reaction in an ice bath to better control the temperature. |
| " | The wrong type of acid was used as a catalyst. | Use concentrated hydrochloric acid. Avoid using acids like sulfuric acid or phosphoric acid, which have non-nucleophilic counter-ions and promote dehydration.[1] |
| Presence of unexpected peaks in GC-MS analysis, suggesting rearranged products. | The reaction conditions (e.g., high temperature, prolonged reaction time) may be promoting carbocation rearrangements. | Adhere to the recommended reaction time and temperature in the experimental protocol. Overly harsh conditions can lead to less selective reactions. |
| Incomplete reaction, with starting material (2,3-dimethyl-2-pentanol) remaining. | Insufficient reaction time or inadequate mixing of the biphasic system (aqueous HCl and organic alcohol). | Ensure vigorous stirring to maximize the interfacial area between the two phases. Increase the reaction time, monitoring the progress by a suitable method like TLC or small-scale GC analysis. |
Data Presentation
The following table summarizes the expected product distribution based on reaction conditions. Note that specific yields can vary based on the exact experimental setup.
| Reaction Condition | Expected Major Product | Expected Side Products | Approximate Product Ratio (SN1:E1) |
| 2,3-dimethyl-2-pentanol with conc. HCl at 0-5 °C | This compound (SN1) | 2,3-dimethyl-2-pentene, 2,3-dimethyl-1-pentene | High SN1, Low E1 |
| 2,3-dimethyl-2-pentanol with conc. HCl at room temp. (~25 °C) | This compound (SN1) | 2,3-dimethyl-2-pentene, 2,3-dimethyl-1-pentene | Moderate SN1, Moderate E1 |
| 2,3-dimethyl-2-pentanol with conc. HCl with heating | 2,3-dimethyl-2-pentene (E1) | This compound, other alkene isomers | Low SN1, High E1 |
| 2,3-dimethyl-2-pentanol with conc. H₂SO₄ with heating | 2,3-dimethyl-2-pentene (E1) | Other alkene isomers | Very Low to no SN1, Very High E1 |
Experimental Protocols
Synthesis of this compound via SN1 Reaction
This protocol is designed to favor the formation of the desired alkyl halide.
Materials:
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2,3-dimethyl-2-pentanol
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Concentrated hydrochloric acid (37%)
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Separatory funnel
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Round-bottom flask with magnetic stirrer
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Ice bath
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, place 2,3-dimethyl-2-pentanol.
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Cool the flask in an ice bath.
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Slowly add an excess of cold, concentrated hydrochloric acid to the alcohol with vigorous stirring.
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Continue stirring the mixture in the ice bath for the recommended reaction time (typically 30-60 minutes). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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After the reaction is complete, transfer the mixture to a separatory funnel.
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Allow the layers to separate and discard the lower aqueous layer.
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Wash the organic layer with cold, saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ gas will be evolved.
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Wash the organic layer with brine (saturated NaCl solution).
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Dry the organic layer over anhydrous sodium sulfate.
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Decant or filter the dried organic layer to obtain the crude this compound.
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The product can be further purified by distillation if necessary.
Analysis: The product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the desired product and any alkene side products.
Visualizations
References
How to minimize alkene formation in SN1 reactions of 3-chloro-2,3-dimethylpentane
Technical Support Center
For researchers, scientists, and professionals in drug development, controlling the outcome of chemical reactions is paramount. In the realm of nucleophilic substitution reactions, the SN1 pathway, while valuable for creating tertiary-substituted compounds, is often plagued by a competing elimination (E1) reaction, leading to the formation of undesired alkene byproducts. This guide provides detailed troubleshooting advice and experimental protocols specifically focused on minimizing alkene formation in the SN1 reaction of 3-chloro-2,3-dimethylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the formation of alkene byproducts in the SN1 reaction of this compound?
A1: The SN1 and E1 reactions of this compound proceed through a common tertiary carbocation intermediate. The fate of this intermediate determines the product distribution. Alkene formation (E1 pathway) is favored by:
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High Temperatures: Elimination reactions are more entropically favored than substitution reactions, and this effect is amplified at higher temperatures.[1][2]
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Strongly Basic Nucleophiles: While SN1 reactions are favored by weak nucleophiles, using a nucleophile with strong basic character will promote the E1 pathway by abstracting a proton from a carbon adjacent to the carbocation.
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Solvent Choice: While polar protic solvents are necessary to stabilize the carbocation intermediate for both SN1 and E1 pathways, the specific solvent can influence the product ratio.
Q2: How can I effectively minimize the formation of these alkene impurities?
A2: To favor the SN1 pathway and minimize alkene formation, the following conditions should be employed:
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Low Reaction Temperature: Conducting the reaction at or below room temperature significantly disfavors the more entropically driven elimination reaction.[2]
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Use of a Weakly Basic, Highly Nucleophilic Solvent: The ideal reactant is a solvent that is a good nucleophile but a weak base. This allows for effective trapping of the carbocation intermediate (SN1) without significant proton abstraction (E1). Examples include water, ethanol (B145695), methanol (B129727), and acetic acid.
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Avoid Strong Bases: Ensure the reaction is free from strong bases, which would favor the E2 elimination pathway, a strong competitor to SN1/E1.
Q3: What specific nucleophiles/solvents are recommended to maximize the SN1 product?
A3: For the solvolysis of this compound, the following solvents are recommended to favor the substitution product:
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Aqueous Ethanol/Methanol: A mixture of water and an alcohol like ethanol or methanol is effective. Water is a weak base and a reasonably good nucleophile.
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Acetic Acid: Acetic acid can act as both the solvent and the nucleophile, yielding an ester as the product. It is a weak base, thus minimizing elimination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of alkene byproduct detected. | The reaction temperature is too high. | Lower the reaction temperature. Aim for room temperature (25°C) or below. Consider running the reaction in an ice bath (0-5°C). |
| The nucleophile/solvent is too basic. | Use a solvent that is a weak base, such as aqueous ethanol, aqueous methanol, or acetic acid. Avoid using strong bases like hydroxides or alkoxides. | |
| Reaction is proceeding too slowly. | The solvent is not polar enough to stabilize the carbocation intermediate. | Ensure you are using a polar protic solvent. Mixtures of water with alcohols are generally effective. |
| The temperature is too low, significantly slowing the rate of carbocation formation. | If the reaction is impractically slow at very low temperatures, a slight increase in temperature may be necessary, but this should be carefully balanced against the potential for increased alkene formation. Monitor the reaction closely by TLC or GC to find the optimal temperature. |
Data Presentation: Impact of Reaction Conditions on Product Distribution
| Solvent | Temperature (°C) | Expected Major Product | Approximate SN1 Product (%) | Approximate E1 Product (%) |
| 80% Ethanol / 20% Water | 25 | 3-ethoxy-2,3-dimethylpentane / 3-hydroxy-2,3-dimethylpentane | >85 | <15 |
| 80% Ethanol / 20% Water | 55 | 3-ethoxy-2,3-dimethylpentane / 3-hydroxy-2,3-dimethylpentane | ~70 | ~30 |
| Acetic Acid | 25 | 2,3-dimethylpentan-3-yl acetate | >90 | <10 |
| Acetic Acid | 100 | 2,3-dimethylpentan-3-yl acetate | ~60 | ~40 |
| Ethanol (absolute) | 25 | 3-ethoxy-2,3-dimethylpentane | ~80 | ~20 |
| Ethanol (absolute) | 78 | 3-ethoxy-2,3-dimethylpentane | ~50 | ~50 |
Experimental Protocols
Protocol 1: Solvolysis of this compound in Aqueous Ethanol to Favor SN1 Product
Objective: To synthesize 3-ethoxy-2,3-dimethylpentane and 3-hydroxy-2,3-dimethylpentane while minimizing the formation of alkene byproducts.
Materials:
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This compound
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80% Ethanol / 20% Water (v/v) solution
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Sodium bicarbonate (5% aqueous solution)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser (for reactions above room temperature, though not recommended for minimizing elimination)
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in the 80% ethanol/water solution. A typical concentration is in the range of 0.1-0.5 M.
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Stir the reaction mixture at room temperature (approximately 25°C). For maximum suppression of the E1 pathway, the reaction can be cooled in an ice bath to 0-5°C.
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Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
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Once the reaction is complete, pour the mixture into a separatory funnel containing an equal volume of cold water.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
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Combine the organic extracts and wash them with a 5% aqueous sodium bicarbonate solution to neutralize any acid formed during the reaction, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
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Analyze the product mixture by GC-MS or NMR to determine the ratio of substitution to elimination products.
Visualizing Reaction Pathways
To better understand the factors influencing the reaction outcome, the following diagrams illustrate the competing SN1 and E1 pathways and a logical workflow for troubleshooting unwanted alkene formation.
Caption: Competing SN1 and E1 pathways for this compound.
Caption: Troubleshooting workflow for minimizing alkene formation.
References
Optimizing the yield of 2,3-dimethyl-2-pentene from 3-chloro-2,3-dimethylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-dimethyl-2-pentene (B84793) from 3-chloro-2,3-dimethylpentane. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of 2,3-dimethyl-2-pentene from this compound?
The primary reaction mechanism is an E2 (bimolecular elimination) reaction. This is a one-step process where a base removes a proton from a carbon atom adjacent to the carbon bearing the chlorine, and the chlorine atom is simultaneously eliminated, forming a double bond.
Q2: What are the expected major and minor products of this elimination reaction?
The reaction can theoretically yield two main alkene isomers:
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2,3-dimethyl-2-pentene (Major Product): This is the more substituted and therefore more stable alkene, predicted to be the major product according to Zaitsev's rule, especially when using a small, strong base.[1]
-
2,3-dimethyl-1-pentene (Minor Product): This is the less substituted alkene (Hofmann product) and is generally formed in smaller amounts. Its formation can be favored by using a sterically hindered (bulky) base.
A potential side reaction is the SN1 (unimolecular substitution) reaction, which can lead to the formation of 2,3-dimethyl-2-pentanol (B1616680) if water is present, or a corresponding ether if an alcohol is used as the solvent.
Q3: How does the choice of base affect the product distribution?
The choice of base is crucial in determining the ratio of the major to minor alkene products:
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Non-bulky, strong bases (e.g., sodium ethoxide, sodium hydroxide): These bases favor the formation of the more stable, more substituted alkene (Zaitsev product), 2,3-dimethyl-2-pentene.
-
Bulky, strong bases (e.g., potassium tert-butoxide): These bases are sterically hindered, making it more difficult to access the more sterically hindered proton required to form the Zaitsev product. Consequently, they tend to favor the formation of the less substituted alkene (Hofmann product), 2,3-dimethyl-1-pentene.
Q4: What is the role of the solvent in this reaction?
The solvent plays a significant role in the reaction outcome. A polar aprotic solvent is generally preferred for E2 reactions to dissolve the reactants and promote the desired mechanism. The choice of solvent can also influence the basicity of the base used. For instance, using the conjugate acid of the base as the solvent (e.g., ethanol (B145695) for sodium ethoxide) is a common practice.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (this compound) and the appearance of the product(s).
Q6: What are the common purification methods for 2,3-dimethyl-2-pentene?
After the reaction is complete, a typical work-up involves:
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Quenching the reaction with water.
-
Extracting the product into an organic solvent (e.g., diethyl ether or dichloromethane).
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Washing the organic layer with water and brine to remove any remaining base and water-soluble impurities.
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Drying the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
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Removing the solvent under reduced pressure using a rotary evaporator.
The crude product can then be purified by fractional distillation to separate the desired 2,3-dimethyl-2-pentene from any unreacted starting material, isomeric byproducts, and high-boiling point impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of 2,3-dimethyl-2-pentene | 1. Inactive Base: The base may have degraded due to improper storage (e.g., exposure to moisture).2. Low Reaction Temperature: The activation energy for the elimination reaction may not be reached.3. Insufficient Reaction Time: The reaction may not have gone to completion. | 1. Use a fresh, properly stored batch of the base.2. Increase the reaction temperature by refluxing the reaction mixture.3. Monitor the reaction by TLC or GC to determine the optimal reaction time. |
| Formation of a significant amount of the Hofmann product (2,3-dimethyl-1-pentene) | 1. Use of a bulky base: Sterically hindered bases like potassium tert-butoxide favor the formation of the less substituted alkene. | 1. Switch to a smaller, non-bulky base such as sodium ethoxide or sodium hydroxide (B78521) to favor the formation of the Zaitsev product. |
| Presence of substitution products (e.g., 2,3-dimethyl-2-pentanol or corresponding ether) | 1. SN1 reaction competing with E2: This can occur if the basicity of the reaction medium is not high enough or if a protic solvent is used, which can favor SN1 pathways for tertiary halides. | 1. Ensure a high concentration of a strong base is used to favor the bimolecular E2 pathway over the unimolecular SN1 pathway.2. Use a polar aprotic solvent if substitution is a major issue. |
| Incomplete reaction (starting material remains) | 1. Insufficient amount of base: The base is a reactant and may have been consumed before all the starting material has reacted.2. Low reaction temperature or insufficient time. | 1. Use a molar excess of the base (e.g., 1.5 to 2 equivalents) relative to the this compound.2. Increase the reaction temperature and/or extend the reaction time, monitoring progress by TLC or GC. |
| Difficulty in purifying the product | 1. Close boiling points of isomers: The boiling points of 2,3-dimethyl-2-pentene and its isomers may be very close, making separation by simple distillation difficult.2. Presence of unreacted starting material. | 1. Use fractional distillation with a column that has a high number of theoretical plates for better separation.2. Ensure the reaction goes to completion to minimize the amount of starting material in the crude product. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-dimethyl-2-pentene using Sodium Ethoxide in Ethanol (Favors Zaitsev Product)
Materials:
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This compound
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Sodium ethoxide
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Anhydrous ethanol
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride)
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Anhydrous magnesium sulfate
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Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
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In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.5 equivalents) in anhydrous ethanol.
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To this solution, add this compound (1 equivalent).
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Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by GC.
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After the reaction is complete, cool the mixture to room temperature.
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Remove the ethanol under reduced pressure.
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Add diethyl ether to the residue and transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
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Purify the crude product by fractional distillation to obtain 2,3-dimethyl-2-pentene.
Protocol 2: Synthesis of 2,3-dimethyl-2-pentene using Potassium tert-Butoxide in tert-Butanol (May Increase Hofmann Product)
Materials:
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This compound
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Potassium tert-butoxide
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Anhydrous tert-butanol
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Pentane
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Saturated aqueous ammonium (B1175870) chloride solution
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Brine
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Anhydrous sodium sulfate
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Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
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In a dry round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide (1.5 equivalents) and anhydrous tert-butanol.
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Add this compound (1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by GC.
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Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a cold saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with pentane.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter and remove the solvent by distillation.
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Purify the crude product by fractional distillation.
Data Presentation
Table 1: Influence of Base on Product Distribution in the Elimination of this compound
| Base | Solvent | Temperature (°C) | Major Product | Minor Product | Approximate Yield of 2,3-dimethyl-2-pentene (%) |
| Sodium Ethoxide | Ethanol | Reflux | 2,3-dimethyl-2-pentene | 2,3-dimethyl-1-pentene | 75-85% |
| Potassium tert-Butoxide | tert-Butanol | Reflux | 2,3-dimethyl-1-pentene | 2,3-dimethyl-2-pentene | 20-30% |
| Sodium Hydroxide | Ethanol/Water | Reflux | 2,3-dimethyl-2-pentene | 2,3-dimethyl-1-pentene | 65-75% |
Note: Yields are illustrative and can vary based on specific reaction conditions.
Visualizations
Caption: E2 reaction pathway for the formation of 2,3-dimethyl-2-pentene.
Caption: Troubleshooting workflow for optimizing the yield of 2,3-dimethyl-2-pentene.
References
Technical Support Center: Purification of Tertiary Alkyl Halides
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tertiary alkyl halides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude tertiary alkyl halide sample?
A1: The primary impurities found in crude tertiary alkyl halide samples are typically:
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Alkenes : These are the products of elimination reactions (E1 and E2), which are highly favorable for tertiary systems. For instance, in the synthesis of tert-butyl chloride, 2-methylpropene is a common byproduct.[1][2]
-
Unreacted Tertiary Alcohol : If the tertiary alkyl halide was synthesized from an alcohol, incomplete reaction will leave residual starting material.
-
Ethers : Under certain conditions, particularly in solvolysis reactions with an alcohol as the solvent, symmetrical ethers (e.g., di-tert-butyl ether) can form as byproducts.[3]
-
Acidic Residues : If the synthesis involved strong acids (e.g., concentrated HCl), residual acid will be present in the crude product.[2][4]
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Water : Water can be present from the reaction workup or from the use of aqueous reagents.[5]
Q2: Why is my yield of tertiary alkyl halide lower than expected?
A2: Low yields are often attributable to the inherent reactivity of tertiary alkyl halides, which makes them susceptible to side reactions. The primary cause of low yield is often the competing elimination reaction that forms an alkene.[6][7][8][9][10][11] Other factors that can contribute to a lower yield include incomplete reaction, loss of product during aqueous washes due to its volatility, and inefficient distillation.
Q3: My purified tertiary alkyl halide is discolored. What is the cause and how can I fix it?
A3: Discoloration in the purified product can be a sign of trace impurities that may have co-distilled with the product or formed upon standing. While tertiary alkyl halides themselves are typically colorless, trace acidic impurities can sometimes cause degradation or polymerization of co-distilled alkenes, leading to a yellowish tinge. To remedy this, you can try re-distilling the product, ensuring a narrow boiling point range is collected.[12] Storing the purified halide over a small amount of anhydrous sodium sulfate (B86663) can also help to remove residual moisture and some polar impurities.
Q4: Can I use column chromatography to purify my tertiary alkyl halide?
A4: While technically possible, column chromatography is generally not the preferred method for purifying simple, volatile tertiary alkyl halides. Their high volatility can lead to loss of product on the column. More importantly, the silica (B1680970) gel or alumina (B75360) used as the stationary phase can promote elimination and hydrolysis reactions, leading to the decomposition of the product on the column. Simple distillation is typically a more effective and efficient purification method for these compounds.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Competing elimination reaction forming an alkene. | Use milder reaction conditions if possible. For synthesis from alcohols, use a high concentration of halide ions to favor the SN1 reaction over E1.[13] |
| Incomplete reaction of the starting alcohol. | Increase the reaction time or use a slight excess of the halogenating agent.[4] | |
| Loss of product during workup. | Ensure the separatory funnel is properly sealed and vent frequently but carefully to avoid loss of the volatile product.[14] Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the alkyl halide in the aqueous layer.[15] | |
| Product is cloudy after drying | Incomplete drying. | Add more anhydrous drying agent (e.g., Na2SO4, MgSO4, or CaCl2) until the added solid no longer clumps together and the liquid is clear.[12] Allow sufficient time for the drying agent to work (at least 10-15 minutes with occasional swirling). |
| Distillation proceeds poorly or not at all | Insufficient heating. | Ensure the heating mantle or water bath is set to a temperature sufficiently above the boiling point of the tertiary alkyl halide. |
| Leaks in the distillation apparatus. | Check all joints and connections to ensure they are well-sealed. Use appropriate joint clips. | |
| Product contains alkene impurity after distillation | Inefficient distillation. | Use a fractional distillation column for better separation of the alkyl halide from the lower-boiling alkene. Ensure a slow and steady distillation rate. |
| Decomposition during distillation. | If the distillation pot is heated too strongly, it can promote elimination. Distill at the lowest possible temperature, using a vacuum if necessary for higher-boiling halides. | |
| Product contains unreacted alcohol after distillation | Azeotrope formation or similar boiling points. | If the boiling points are very close, a simple distillation may not be sufficient. Wash the crude product thoroughly to remove the more water-soluble alcohol before distillation. |
Experimental Protocols
Protocol 1: Synthesis and Purification of Tert-Butyl Chloride from Tert-Butyl Alcohol
This protocol is adapted from established laboratory procedures.[2][4][5]
-
Reaction Setup : In a separatory funnel, combine 15 g of tert-butyl alcohol with 50 mL of cold, concentrated hydrochloric acid.
-
Reaction : Swirl the mixture gently for about one minute. The solution will become cloudy as the immiscible tert-butyl chloride forms.[4] Secure the funnel and continue to shake for 15-20 minutes, venting frequently to release pressure.
-
Phase Separation : Allow the layers to separate completely. The upper layer is the crude tert-butyl chloride. Drain and discard the lower aqueous layer.
-
Washing :
-
Wash the organic layer with 20 mL of a 5% sodium bicarbonate solution to neutralize any remaining acid. Swirl gently at first to control the CO2 evolution, then shake more vigorously, remembering to vent.[5] Discard the aqueous layer.
-
Wash the organic layer with 15 mL of water.[4] Discard the aqueous layer.
-
A final wash with brine (saturated NaCl solution) can help to remove dissolved water.
-
-
Drying : Transfer the crude tert-butyl chloride to a clean, dry Erlenmeyer flask. Add anhydrous calcium chloride or sodium sulfate portion-wise until the drying agent no longer clumps together and the liquid is clear.[12]
-
Distillation : Decant or filter the dried liquid into a distillation flask. Add a boiling chip and perform a simple distillation. Collect the fraction boiling between 49-52°C.[5]
Visualization
Troubleshooting Workflow for Tertiary Alkyl Halide Purification
Caption: A flowchart for troubleshooting common issues in tertiary alkyl halide purification.
References
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 8. Dehydrohalogenation of Haloalkanes Chemistry Tutorial [ausetute.com.au]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Alkyl Halides to Alkenes - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Analysis of 3-chloro-2,3-dimethylpentane by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 3-chloro-2,3-dimethylpentane. The following information is designed to assist in identifying potential impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The synthesis of this compound typically proceeds via the hydrochlorination of 2,3-dimethyl-2-pentene (B84793) or 2,3-dimethyl-1-pentene. Potential impurities include:
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Unreacted starting materials: Residual 2,3-dimethyl-2-pentene or 2,3-dimethyl-1-pentene.
-
Regioisomers: 2-chloro-2,3-dimethylpentane, formed from the alternative addition of the chloride ion.
-
Rearrangement products: Carbocation rearrangements during the reaction can lead to the formation of other isomeric chloroalkanes.
Q2: How can I distinguish between this compound and its common impurities by ¹H NMR?
A2: The ¹H NMR spectra of the target compound and its likely impurities will exhibit distinct chemical shifts and splitting patterns. Key differences to look for include the number of signals in the downfield region (protons attached to the carbon bearing the chlorine atom) and the specific splitting patterns of the methyl and methylene (B1212753) groups. A comparison of predicted chemical shifts is provided in the troubleshooting section.
Q3: What characteristic signals should I look for in the ¹³C NMR spectrum to confirm the structure of this compound?
A3: The most informative signal in the ¹³C NMR spectrum is the carbon atom bonded to the chlorine atom. For this compound, this is a quaternary carbon, and its chemical shift will be significantly downfield compared to the other sp³ hybridized carbons. In contrast, the carbon bearing the chlorine in the regioisomer, 2-chloro-2,3-dimethylpentane, is a tertiary carbon.
Troubleshooting Guide: Impurity Identification by NMR
This guide will help you identify common impurities in your this compound sample based on NMR data. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the target molecule and its potential impurities.
Data Presentation: Predicted NMR Chemical Shifts
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| This compound | CH(CH₃)₂ | ~2.1 | Multiplet |
| CH₂CH₃ | ~1.8 | Quartet | |
| C(Cl)(CH₃) | ~1.6 | Singlet | |
| CH(CH₃)₂ | ~1.1 | Doublet | |
| CH₂CH₃ | ~1.0 | Triplet | |
| 2-chloro-2,3-dimethylpentane | CH(CH₃) | ~2.3 | Multiplet |
| C(Cl)(CH₃)₂ | ~1.7 | Singlet | |
| CH₂CH₃ | ~1.5 | Quartet | |
| CH(CH₃) | ~1.0 | Doublet | |
| CH₂CH₃ | ~0.9 | Triplet | |
| 2,3-dimethyl-2-pentene | CH₂CH₃ | ~2.03 | Quartet |
| C=C(CH₃)₂ | ~1.64 | Singlet | |
| C=C(CH₃) | ~1.63 | Singlet | |
| CH₂CH₃ | ~0.94 | Triplet | |
| 2,3-dimethyl-1-pentene | =CH₂ | ~4.7 | Multiplet |
| CH(CH₃) | ~2.2 | Multiplet | |
| CH₂CH₃ | ~1.4 | Quartet | |
| CH(CH₃) | ~1.0 | Doublet | |
| CH₂CH₃ | ~0.9 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) |
| This compound | C-Cl | ~75 |
| CH(CH₃)₂ | ~40 | |
| CH₂CH₃ | ~30 | |
| CH(CH₃)₂ | ~20 | |
| C(Cl)(CH₃) | ~25 | |
| CH₂CH₃ | ~10 | |
| 2-chloro-2,3-dimethylpentane | C-Cl | ~70 |
| CH(CH₃) | ~45 | |
| C(Cl)(CH₃)₂ | ~35 | |
| CH₂CH₃ | ~28 | |
| CH(CH₃) | ~18 | |
| CH₂CH₃ | ~12 | |
| 2,3-dimethyl-2-pentene | C=C | ~130, ~125 |
| CH₂CH₃ | ~25 | |
| C=C(CH₃)₂ | ~20 | |
| C=C(CH₃) | ~15 | |
| CH₂CH₃ | ~12 | |
| 2,3-dimethyl-1-pentene | C=C | ~150, ~110 |
| CH(CH₃) | ~40 | |
| CH₂CH₃ | ~25 | |
| CH(CH₃) | ~20 | |
| CH₂CH₃ | ~14 |
Disclaimer: The NMR data presented in these tables are predicted values generated by computational software and should be used as a guide for interpretation. Actual experimental values may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrochlorination of 2,3-dimethyl-2-pentene
This protocol is a general procedure for the hydrochlorination of an alkene and may require optimization for the specific substrate.
Materials:
-
2,3-dimethyl-2-pentene
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Drying tube
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 2,3-dimethyl-2-pentene in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of concentrated hydrochloric acid to the stirred solution.
-
Allow the reaction mixture to stir in the ice bath for 1 hour and then at room temperature for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by distillation.
Protocol 2: NMR Sample Preparation and Analysis
Materials:
-
Crude or purified this compound
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
-
Pipette
Procedure:
-
Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the components.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and NMR analysis of this compound.
Caption: Logical workflow for identifying impurities in this compound via NMR.
Preventing carbocation rearrangement in reactions of 3-chloro-2,3-dimethylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloro-2,3-dimethylpentane. The focus is on preventing carbocation rearrangements that can lead to undesired product mixtures.
Troubleshooting Guide
Issue: Formation of multiple products, including rearranged alkanes and alkenes, during nucleophilic substitution or elimination reactions.
This issue commonly arises from the formation of a tertiary carbocation intermediate, which is susceptible to rearrangement. The following guide will help you steer your reaction towards the desired, non-rearranged product.
Logical Flow for Troubleshooting:
Caption: Troubleshooting workflow for rearranged products.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with this compound yielding rearranged products?
A1: this compound is a tertiary alkyl halide. In the presence of a weak nucleophile or a weak base, it readily undergoes SN1 and E1 reactions, respectively. These reactions proceed through a tertiary carbocation intermediate. While this tertiary carbocation is relatively stable, it can still undergo rearrangement via a hydride or methyl shift to form an even more stable carbocation, if such a possibility exists. However, in the case of the 2,3-dimethylpentan-3-yl cation, it is already a stable tertiary carbocation, and any rearrangement would likely lead to a less stable secondary carbocation, which is energetically unfavorable. Therefore, the primary issue is not rearrangement of the initial carbocation, but rather the competition between SN1 and E1 pathways and the regioselectivity of the E1 elimination, which can lead to a mixture of products. To avoid the formation of a carbocation intermediate altogether, and thus prevent any possibility of rearrangement and have better control over the product distribution, promoting an E2 reaction is the recommended strategy.
Q2: How can I prevent carbocation rearrangement and favor a single, non-rearranged product?
A2: To prevent carbocation formation, you should aim for a reaction that does not proceed through a carbocation intermediate. The E2 (bimolecular elimination) reaction is the ideal pathway. This can be achieved by using a strong, non-nucleophilic, sterically hindered base .
Reaction Pathway Comparison:
Caption: Comparison of reaction pathways.
Q3: What are the best bases to use for promoting E2 elimination and avoiding rearrangement?
A3: Strong, sterically hindered bases are preferred because their bulkiness prevents them from acting as nucleophiles (which would lead to SN2 reactions, although highly unlikely for a tertiary halide) and favors the abstraction of a proton, initiating the E2 elimination.[1]
| Base | Structure | Key Characteristics |
| Potassium tert-butoxide (t-BuOK) | K⁺ ⁻OC(CH₃)₃ | Strong, sterically hindered base. Favors formation of the Hofmann (less substituted) product.[1][2] |
| Lithium diisopropylamide (LDA) | Li⁺ ⁻N[CH(CH₃)₂]₂ | Very strong, sterically hindered base. Also favors the Hofmann product. |
| Sodium ethoxide (NaOEt) | Na⁺ ⁻OCH₂CH₃ | Strong, but less hindered base. Tends to favor the Zaitsev (more substituted) product.[3] |
Q4: How does the choice of base affect the regioselectivity of the E2 elimination?
A4: The regioselectivity of the E2 reaction is determined by which β-hydrogen is abstracted by the base. This leads to the formation of either the Zaitsev (more substituted) or the Hofmann (less substituted) alkene.
-
Zaitsev's Rule: Smaller, unhindered bases like sodium ethoxide favor the formation of the more thermodynamically stable, more substituted alkene.[3]
-
Hofmann's Rule: Bulky, sterically hindered bases like potassium tert-butoxide preferentially abstract the more accessible, less sterically hindered β-hydrogen, leading to the formation of the less substituted alkene.[1][2]
Product Distribution in E2 Elimination of this compound:
| Base | Solvent | Major Product (Hofmann) | Minor Product (Zaitsev) |
| Potassium tert-butoxide | tert-Butanol | 2,3-dimethyl-1-pentene (B165498) | 2,3-dimethyl-2-pentene |
| Sodium ethoxide | Ethanol | 2,3-dimethyl-1-pentene | 2,3-dimethyl-2-pentene |
Note: While potassium tert-butoxide strongly favors the Hofmann product, and sodium ethoxide favors the Zaitsev product, the exact product ratios can vary depending on reaction conditions such as temperature and concentration.
Q5: What is the role of the solvent in preventing carbocation rearrangement?
A5: The solvent plays a crucial role in influencing the reaction pathway. To favor the E2 mechanism, a less polar solvent is generally preferred. Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate in SN1/E1 reactions, thus promoting these pathways. Polar aprotic solvents (e.g., THF, DMSO) are often used for E2 reactions. For eliminations with ionic bases like potassium tert-butoxide, the corresponding alcohol (tert-butanol) is a common solvent choice.
Experimental Protocols
Protocol 1: Synthesis of 2,3-dimethyl-1-pentene (Hofmann Product) via E2 Elimination
This protocol is designed to favor the formation of the less substituted alkene by using a sterically hindered base.
Materials:
-
This compound
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Potassium tert-butoxide (t-BuOK)
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Anhydrous tert-butanol
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Diethyl ether
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate
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Round-bottom flask with reflux condenser and magnetic stirrer
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Heating mantle
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Separatory funnel
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Apparatus for simple distillation
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous tert-butanol.
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With stirring, add potassium tert-butoxide (1.2 equivalents) to the solution.
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Heat the reaction mixture to reflux (approximately 83 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a separatory funnel containing cold water.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic extracts and wash with brine (1 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
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Purify the crude product by simple distillation to obtain 2,3-dimethyl-1-pentene.
Expected Outcome: The major product will be 2,3-dimethyl-1-pentene, with a smaller amount of 2,3-dimethyl-2-pentene.
Safety Precautions: Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. tert-Butanol and diethyl ether are flammable. Perform the reaction and work-up in a well-ventilated area away from ignition sources.
References
Technical Support Center: Separation of E2 Elimination Products of 3-Chloro-2,3-dimethylpentane
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the E2 elimination of 3-chloro-2,3-dimethylpentane and the subsequent separation and analysis of its alkene products.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of the E2 elimination of this compound?
A1: The E2 elimination of this compound typically yields a mixture of three alkene isomers. The major product is the most substituted and thermodynamically stable alkene, as predicted by Saytzeff's rule. The use of a sterically hindered base can alter the product distribution, favoring the less substituted alkene (Hofmann's rule).[1][2][3]
-
Major Product (Saytzeff): 2,3-dimethyl-2-pentene
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Minor Product (Saytzeff): (E/Z)-3,4-dimethyl-2-pentene
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Minor Product (Hofmann): 2,3-dimethyl-1-pentene
Q2: Which base should be used to favor the Saytzeff product in the E2 elimination?
A2: To favor the formation of the more substituted alkene (2,3-dimethyl-2-pentene), a strong, non-sterically hindered base should be used.[2][4] Examples include sodium ethoxide (NaOEt) in ethanol (B145695) or sodium hydroxide (B78521) (NaOH).[4]
Q3: How can the formation of the Hofmann product be promoted?
A3: The formation of the less substituted alkene (2,3-dimethyl-1-pentene) is favored by using a sterically bulky base.[5][6][7] Examples include potassium tert-butoxide (t-BuOK) in tert-butanol. The large size of the base makes it difficult to access the more sterically hindered proton required for Saytzeff elimination, thus it preferentially abstracts a more accessible proton, leading to the Hofmann product.[2][5]
Q4: What analytical techniques are suitable for separating and quantifying the product mixture?
A4: Capillary gas chromatography (GC) is the most effective method for separating the isomeric alkene products.[8] For quantification, GC with a flame ionization detector (FID) is commonly used. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying the isomers and determining their relative ratios.[9] ¹H NMR can distinguish between the isomers based on the chemical shifts and coupling constants of the vinylic protons.[9][10]
Troubleshooting Guide
Issue 1: Poor separation of alkene isomers in Gas Chromatography (GC).
-
Question: My GC chromatogram shows co-eluting or shouldering peaks for the alkene isomers. How can I improve the separation?
-
Answer:
-
Optimize the Temperature Program: A slower temperature ramp or a lower isothermal temperature can enhance separation between isomers with close boiling points.[11]
-
Change the Carrier Gas Flow Rate: Adjusting the flow rate of the carrier gas (e.g., Helium or Hydrogen) can improve column efficiency and resolution.[11]
-
Select a Different GC Column: If optimization of parameters is insufficient, a different stationary phase is likely needed. For alkene isomers, a more polar column (e.g., a wax-type column like Carbowax) may provide better separation than a standard non-polar column (like a dimethylpolysiloxane phase).[11][12] Highly efficient capillary columns are recommended for separating complex isomeric mixtures.[8]
-
Issue 2: The product ratio does not match expectations (e.g., too much Hofmann product with a non-bulky base).
-
Question: I used sodium ethoxide, but my product mixture contains a significant amount of 2,3-dimethyl-1-pentene. What could be the cause?
-
Answer:
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically less stable Hofmann product. Ensure the reaction is run at the recommended temperature.
-
Base Concentration: While not as influential as steric bulk, very high concentrations of the base could potentially lead to a slight increase in the Hofmann product.
-
Purity of Reagents: Ensure the this compound starting material is pure and that the sodium ethoxide has not degraded.
-
Issue 3: Difficulty in assigning peaks in the ¹H NMR spectrum.
-
Question: I am having trouble distinguishing between the (E) and (Z) isomers of 3,4-dimethyl-2-pentene (B12518032) in the ¹H NMR spectrum. How can I assign them?
-
Answer:
-
Coupling Constants (J-values): The vicinal coupling constant (³J) for vinylic protons is typically larger for the trans (E) isomer (usually 12-18 Hz) compared to the cis (Z) isomer (usually 6-12 Hz).[9]
-
Nuclear Overhauser Effect (NOE): 2D NMR experiments like NOESY can be used. Protons that are close in space (as in the Z-isomer) will show a correlation (cross-peak), which would be absent or weaker for the more distant protons in the E-isomer.[13]
-
Data Presentation
Table 1: Expected Product Distribution from E2 Elimination of this compound
| Base/Solvent | Major Product | Minor Product(s) | Governing Rule |
| Sodium Ethoxide in Ethanol | 2,3-dimethyl-2-pentene | 3,4-dimethyl-2-pentene, 2,3-dimethyl-1-pentene | Saytzeff[1][2] |
| Potassium tert-butoxide in tert-butanol | 2,3-dimethyl-1-pentene | 2,3-dimethyl-2-pentene, 3,4-dimethyl-2-pentene | Hofmann[5][6] |
Table 2: Representative Analytical Data for Product Identification
| Compound | Expected GC Retention Order (Non-polar column) | Key ¹H NMR Signals (δ, ppm) |
| 2,3-dimethyl-1-pentene | 1st | ~4.7 ppm (2H, s, =CH₂) |
| (E/Z)-3,4-dimethyl-2-pentene | 2nd | ~5.2-5.5 ppm (2H, m, -CH=CH-) |
| 2,3-dimethyl-2-pentene | 3rd | ~1.6-1.7 ppm (s, C=C-CH₃) |
Note: Actual retention times and chemical shifts may vary based on experimental conditions and instrumentation.
Experimental Protocols
Protocol 1: E2 Elimination of this compound (Saytzeff-Favored)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of absolute ethanol.
-
Base Preparation: Carefully add 4.6 g (0.2 mol) of sodium metal to the ethanol in small portions. Allow the sodium to react completely to form sodium ethoxide.
-
Reaction: Once the sodium ethoxide solution has cooled to room temperature, add 14.8 g (0.1 mol) of this compound.
-
Reflux: Heat the mixture to reflux and maintain for 2 hours.
-
Workup: Cool the reaction mixture, add 100 mL of water, and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by simple distillation. The remaining liquid is the crude alkene mixture.
Protocol 2: Separation and Quantification by Gas Chromatography (GC)
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5 or a more polar Wax column, 30 m x 0.25 mm ID).
-
Sample Preparation: Dilute a small aliquot of the crude product mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1%.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at 40 °C for 5 minutes, then ramp at 5 °C/min to 120 °C.
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
-
Analysis: Inject 1 µL of the prepared sample. Identify the peaks based on their retention times (and by running authentic standards, if available). The peak area percentage can be used to determine the relative abundance of each isomer.
Visualizations
Caption: Reaction pathways for the E2 elimination of this compound.
Caption: General experimental workflow for synthesis, separation, and analysis.
References
- 1. byjus.com [byjus.com]
- 2. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. brainly.com [brainly.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. vurup.sk [vurup.sk]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. Alkenes separation on a non polar column - Chromatography Forum [chromforum.org]
- 13. pubs.acs.org [pubs.acs.org]
Dealing with racemic mixtures of 3-chloro-2,3-dimethylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with racemic mixtures of 3-chloro-2,3-dimethylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving a racemic mixture of this compound?
A1: The primary methods for resolving racemic this compound are chiral chromatography (both gas and liquid), diastereomeric salt formation, and kinetic resolution. The choice of method depends on the scale of the separation, available equipment, and the desired purity of the enantiomers.
Q2: I am having difficulty separating the enantiomers using chiral HPLC. What are some common causes for poor resolution?
A2: Poor resolution in chiral HPLC can stem from several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical. For non-functionalized or minimally functionalized compounds like this compound, cyclodextrin-based or polysaccharide-based CSPs are often a good starting point.
-
Mobile Phase Composition: The mobile phase composition, including the type of organic modifier and any additives, can significantly impact selectivity.
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often, but not always, improve resolution.
-
Flow Rate: Optimizing the flow rate can enhance peak efficiency and, consequently, resolution.
Q3: Can I use diastereomeric salt formation to resolve this compound?
A3: Direct diastereomeric salt formation is not feasible for this compound as it lacks acidic or basic functional groups required for salt formation. However, it may be possible to first introduce a suitable functional group through a chemical transformation, perform the resolution, and then remove the functional group to obtain the desired enantiomer. This multi-step process can be complex and may not be practical for all applications.
Q4: My attempts at kinetic resolution are resulting in low enantiomeric excess (ee). How can I improve this?
A4: Low enantiomeric excess in a kinetic resolution can be due to:
-
Low Selectivity of the Chiral Catalyst/Reagent: The chosen catalyst or reagent may not have a sufficiently large rate difference for the reaction with the two enantiomers. Screening different chiral catalysts is often necessary.
-
Reaction Conversion: The enantiomeric excess of the unreacted starting material increases with conversion. To achieve high ee for the remaining starting material, the reaction should be allowed to proceed to a higher conversion. Conversely, the product will have a higher ee at lower conversions.
-
Reaction Conditions: Temperature, solvent, and concentration can all influence the selectivity of a kinetic resolution. Optimization of these parameters is crucial.
Troubleshooting Guides
Chiral Gas Chromatography (GC) Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No separation of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different CSPs, particularly those based on modified cyclodextrins. |
| Incorrect oven temperature program. | Optimize the temperature ramp rate and final temperature. Lower initial temperatures can sometimes improve resolution. | |
| Poor peak shape (tailing) | Active sites on the column or in the injector liner. | Use a deactivated injector liner. Condition the column according to the manufacturer's instructions. |
| Sample overload. | Dilute the sample and reinject. | |
| Inconsistent retention times | Fluctuations in carrier gas flow rate or oven temperature. | Ensure the GC system is properly maintained and calibrated. Check for leaks in the gas lines. |
| Column degradation. | Replace the column if performance does not improve after conditioning. |
Chiral High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor or no resolution | Incorrect mobile phase composition. | Systematically vary the ratio of organic modifier to the main solvent. Screen different organic modifiers (e.g., isopropanol, ethanol). |
| Unsuitable chiral stationary phase (CSP). | Test CSPs with different chiral selectors (e.g., polysaccharide-based, cyclodextrin-based). | |
| Suboptimal temperature. | Experiment with different column temperatures. Lower temperatures often enhance selectivity. | |
| High backpressure | Blockage in the system (e.g., frit, column). | Reverse-flush the column (if permissible by the manufacturer). Check and clean or replace the inline filter and column frits. |
| Sample precipitation in the mobile phase. | Ensure the sample is fully dissolved in the mobile phase before injection. | |
| Ghost peaks | Contamination in the mobile phase or from a previous injection. | Use high-purity solvents and prepare fresh mobile phase daily. Implement a robust needle wash procedure in the autosampler. |
Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC) for Enantiomeric Separation
This protocol outlines a general procedure for the enantioselective analysis of this compound using a modified cyclodextrin-based chiral stationary phase.
1. Instrumentation and Materials:
-
Gas chromatograph with a flame ionization detector (FID).
-
Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a modified cyclodextrin (B1172386) stationary phase.
-
High-purity helium or hydrogen as the carrier gas.
-
Racemic this compound.
-
Volatile solvent for sample dilution (e.g., pentane (B18724) or hexane).
2. GC Method Parameters (Illustrative):
| Parameter | Value |
| Injector Temperature | 200 °C |
| Detector Temperature | 250 °C |
| Carrier Gas Flow Rate | 1.5 mL/min (constant flow) |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 2 °C/min to 120 °CHold: 5 min at 120 °C |
3. Sample Preparation:
-
Prepare a 1% (v/v) solution of racemic this compound in the chosen volatile solvent.
4. Analysis Procedure:
-
Equilibrate the GC system at the initial oven temperature.
-
Inject 1 µL of the prepared sample.
-
Start the data acquisition and the oven temperature program.
-
Identify the two enantiomer peaks based on their retention times. The elution order will depend on the specific CSP used.
Protocol 2: Kinetic Resolution via Asymmetric Reaction (Conceptual)
This protocol describes a conceptual workflow for the kinetic resolution of racemic this compound using a chiral nucleophile.
1. Materials:
-
Racemic this compound.
-
Enantiomerically pure chiral nucleophile (e.g., a chiral amine or alcohol).
-
A suitable aprotic solvent (e.g., THF, acetonitrile).
-
Reagents for quenching the reaction and work-up (e.g., aqueous acid or base).
-
Equipment for monitoring the reaction (e.g., chiral GC or HPLC).
2. Reaction Setup:
-
In a clean, dry reaction vessel, dissolve the racemic this compound in the chosen solvent.
-
Add the enantiomerically pure chiral nucleophile to the solution. The stoichiometry may need to be optimized (typically 0.5 to 1.0 equivalents).
-
Stir the reaction mixture at a controlled temperature.
3. Reaction Monitoring and Work-up:
-
Periodically take aliquots from the reaction mixture and analyze them by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining this compound and the product.
-
Once the desired ee is reached for the unreacted starting material (or the product), quench the reaction by adding an appropriate aqueous solution.
-
Perform a standard work-up procedure (e.g., extraction, washing, and drying) to isolate the mixture of the unreacted enantiomer and the diastereomeric products.
-
Separate the unreacted this compound from the products using column chromatography.
Data Presentation
Table 1: Illustrative Chiral GC Separation Data
| Parameter | Value |
| Column | Modified β-cyclodextrin CSP |
| Retention Time (Enantiomer 1) | 18.5 min |
| Retention Time (Enantiomer 2) | 19.2 min |
| Resolution (Rs) | 1.8 |
| Enantiomeric Excess (ee) of Racemic Mixture | 0% |
Table 2: Illustrative Kinetic Resolution Progress
| Reaction Time (hours) | Conversion (%) | ee of Unreacted Starting Material (%) | ee of Product (%) |
| 1 | 10 | 11 | 90 |
| 4 | 30 | 43 | 70 |
| 8 | 50 | 100 | 50 |
| 12 | 65 | >99 | 35 |
Visualizations
Storage and stability issues of 3-chloro-2,3-dimethylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of 3-chloro-2,3-dimethylpentane. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a tertiary alkyl halide, which is inherently less stable and more reactive than primary or secondary alkyl halides. The primary stability concerns are its susceptibility to nucleophilic substitution (SN1) and elimination (E1) reactions. These reactions can be initiated by exposure to moisture, heat, light, and incompatible materials, leading to the degradation of the compound.
Q2: What are the typical degradation products of this compound?
A2: The degradation of this compound typically proceeds via two main pathways:
-
Elimination (E1): In the presence of a base or heat, it can undergo dehydrochlorination to form various alkenes. The major product is typically the most substituted and stable alkene, 2,3-dimethyl-2-pentene, according to Zaitsev's rule.
-
Substitution (S N 1): With nucleophiles such as water or alcohols, it can undergo solvolysis to form the corresponding tertiary alcohol (2,3-dimethyl-2-pentanol) or ethers, respectively. This reaction proceeds through a relatively stable tertiary carbocation intermediate.
Q3: How should this compound be properly stored?
A3: To ensure the stability and longevity of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage to minimize thermal degradation.
-
Light: Protect from light by storing in an amber or opaque container in a dark location. UV light can promote the formation of free radicals, leading to unwanted side reactions.
-
Moisture: Keep the container tightly sealed to prevent the ingress of atmospheric moisture, which can cause hydrolysis.
-
Inert Atmosphere: For long-term storage or high-purity applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q4: What materials should be avoided when handling or storing this compound?
A4: Avoid contact with the following incompatible materials:
-
Strong Bases: (e.g., hydroxides, alkoxides) will promote elimination reactions.
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.
-
Reactive Metals: (e.g., sodium, potassium, magnesium) can react with the alkyl halide.
-
Certain Plastics and Rubbers: Halogenated hydrocarbons can cause some plastics and rubbers to swell or degrade. It is advisable to use glass or other resistant materials for storage and handling.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of Purity Over Time | Inappropriate storage conditions leading to slow decomposition. | 1. Verify storage conditions (temperature, light, moisture). 2. Transfer the compound to a tightly sealed, amber glass container. 3. Consider purging the container with an inert gas before sealing. 4. Re-purify the compound if necessary (e.g., by distillation). |
| Unexpected Peaks in GC-MS Analysis | Degradation of the compound into elimination or substitution products. | 1. Identify the unexpected peaks by comparing their mass spectra to known degradation products (e.g., 2,3-dimethyl-2-pentene, 2,3-dimethyl-2-pentanol). 2. Review experimental conditions for sources of heat, light, or contaminants (e.g., water in solvents). |
| Inconsistent Experimental Results | Use of a partially degraded starting material. | 1. Assess the purity of the this compound stock before each use. 2. If degradation is suspected, use a freshly opened or purified batch. |
| Precipitate Formation in Solution | Reaction with incompatible materials or significant degradation leading to insoluble products. | 1. Ensure all glassware is clean and dry before use. 2. Verify the compatibility of solvents and other reagents. |
Data Presentation
Table 1: Factors Affecting the Stability of this compound
| Factor | Effect on Stability | Mitigation Strategy |
| Temperature | Increased temperature accelerates the rates of both elimination and substitution reactions. | Store at reduced temperatures (refrigeration at 2-8°C is recommended). Avoid repeated freeze-thaw cycles. |
| Light | UV light can induce photochemical degradation, potentially through free-radical pathways. | Store in amber or opaque containers in a dark environment. |
| Moisture | Water acts as a nucleophile, leading to hydrolysis to form 2,3-dimethyl-2-pentanol (B1616680) and hydrochloric acid. | Store in tightly sealed containers with a desiccant if necessary. Handle under dry conditions. |
| Presence of Bases | Strong bases promote the E1 elimination pathway, leading to the formation of alkenes. | Avoid contact with basic substances. Ensure all labware is free from basic residues. |
| Presence of Nucleophiles | Nucleophilic solvents or reagents will promote the S N 1 substitution pathway. | Choose non-nucleophilic solvents when the integrity of the C-Cl bond is critical. |
Table 2: Predicted Degradation Products of this compound
| Degradation Pathway | Reactant/Condition | Major Product(s) | Minor Product(s) |
| Elimination (E1) | Heat, Strong Base (e.g., NaOH) | 2,3-dimethyl-2-pentene | 3,4-dimethyl-2-pentene, 2-ethyl-3-methyl-1-butene |
| Substitution (S N 1) / Solvolysis | Water (Hydrolysis) | 2,3-dimethyl-2-pentanol | - |
| Substitution (S N 1) / Solvolysis | Alcohol (e.g., Ethanol) | 2-ethoxy-2,3-dimethylpentane | - |
| Photodegradation | UV Light | Complex mixture of smaller hydrocarbons and chlorinated species | - |
Experimental Protocols
Protocol 1: Accelerated Stability Study
Objective: To assess the stability of this compound under elevated temperature and humidity conditions.
Methodology:
-
Place a known quantity of this compound in several amber glass vials.
-
Seal the vials tightly.
-
Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove a vial for analysis.
-
Analyze the sample for purity and the presence of degradation products using a validated GC-MS method.
Protocol 2: Analysis of Degradation Products by GC-MS
Objective: To identify and quantify the degradation products of this compound.
Methodology:
-
Sample Preparation: Dilute the sample of this compound in a suitable volatile solvent (e.g., hexane).
-
GC-MS System: Use a gas chromatograph coupled with a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of volatile components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to detect the parent compound and expected degradation products (e.g., 35-300 m/z).
-
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra with those of known standards or by interpreting the fragmentation patterns.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: General workflow for GC-MS analysis of degradation.
Caption: Troubleshooting logic for inconsistent results.
Technical Support Center: Grignard Reagent Formation with 3-chloro-2,3-dimethylpentane
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields during the formation of the Grignard reagent from the sterically hindered tertiary alkyl halide, 3-chloro-2,3-dimethylpentane.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and how can I start the reaction?
A1: Failure to initiate is a frequent issue, primarily due to the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings and the presence of moisture.[1] Tertiary alkyl halides can also be less reactive than primary or secondary halides.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, ideally by flame-drying under an inert atmosphere (nitrogen or argon). Solvents like diethyl ether or tetrahydrofuran (B95107) (THF) must be anhydrous.[2][3] Grignard reagents are highly reactive with water, which will quench the reaction.[3]
-
Activate the Magnesium: The MgO layer must be disrupted to expose a fresh, reactive magnesium surface. Several activation methods can be employed:
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension in the solvent.[1] The disappearance of the iodine color or the evolution of ethylene (B1197577) gas are indicators of successful initiation.
-
Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a glass rod to expose a fresh surface.[4] Vigorous stirring can also be effective.[5]
-
Sonication: Using an ultrasonic bath can help clean the magnesium surface and promote initiation.[1]
-
-
Gentle Heating: Gentle warming of the flask can help initiate the reaction, but be cautious as the reaction is exothermic.
Q2: I am observing a very low yield of my desired Grignard reagent. What are the likely side reactions occurring with this compound?
A2: Low yields with sterically hindered tertiary alkyl halides like this compound are common and often due to competing side reactions.[6] The two primary side reactions are:
-
Elimination (Dehydrohalogenation): The Grignard reagent is a strong base and can deprotonate the starting alkyl halide, leading to the formation of an alkene (in this case, primarily 2,3-dimethyl-2-pentene (B84793) and 2,3-dimethyl-1-pentene).[7] This is a significant pathway for tertiary halides.
-
Wurtz Coupling: The newly formed Grignard reagent can react with the unreacted this compound to form a homocoupled dimer (3,3,4,4-tetramethylhexane).[8][9]
Q3: How can I minimize the formation of elimination and Wurtz coupling byproducts?
A3: Minimizing these side reactions is key to improving the yield of your Grignard reagent.
-
Slow Addition: Add the this compound (dissolved in your anhydrous solvent) to the magnesium suspension very slowly and dropwise. This maintains a low concentration of the alkyl halide in the reaction mixture, which disfavors the Wurtz coupling reaction.[8]
-
Temperature Control: Maintain a gentle reflux. While some initial heating may be necessary to start the reaction, excessive temperatures can favor both elimination and Wurtz coupling.[9]
-
Choice of Solvent: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing Grignard reagents from less reactive chlorides due to its higher solvating power, which can help stabilize the Grignard reagent.[10][11]
Q4: Which is the better starting material, this compound or the corresponding bromide/iodide?
A4: For tertiary alkyl halides, chlorides often provide higher yields of the Grignard reagent compared to the corresponding bromides and iodides.[6] This is because the latter are more prone to elimination reactions.
Experimental Protocol: Preparation of Grignard Reagent from this compound
This protocol is adapted for the specific challenges of using a sterically hindered tertiary alkyl chloride.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Glassware: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet. Allow the apparatus to cool to room temperature under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar in the flask. Add a single crystal of iodine. Gently warm the flask under the inert atmosphere until the purple iodine vapor is visible and subsequently deposits on the magnesium, indicating activation. Allow the flask to cool.
-
Initiation: Add a small amount of anhydrous THF or diethyl ether to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small portion (~5-10%) of this solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray/brown solution. If initiation does not occur, gently warm the flask or place it in an ultrasonic bath.
-
Formation of Grignard Reagent: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours to ensure maximum conversion. The final Grignard reagent will be a cloudy, dark-colored solution.
Data Presentation: Expected Outcomes Under Various Conditions
The following table summarizes the expected trends in product distribution when forming a Grignard reagent from a tertiary alkyl halide like this compound under different conditions. Actual yields will vary.
| Condition | Grignard Reagent Yield | Elimination Product Yield | Wurtz Coupling Product Yield | Rationale |
| Standard (Slow Addition, Gentle Reflux) | Moderate | Low to Moderate | Low | Controlled conditions minimize side reactions. |
| Rapid Alkyl Halide Addition | Low | Low to Moderate | High | High local concentration of alkyl halide favors Wurtz coupling.[8] |
| High Reaction Temperature | Low | High | Moderate to High | Elevated temperatures favor both elimination and Wurtz coupling.[9] |
| Use of Diethyl Ether vs. THF | Lower in Ether | Potentially Higher | Similar | THF's higher solvating power stabilizes the Grignard reagent.[10] |
| Poor Magnesium Activation | Very Low | Low | Low | Inefficient formation of the Grignard reagent leads to low overall reaction. |
Mandatory Visualizations
References
- 1. adichemistry.com [adichemistry.com]
- 2. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CBSE Notes, Papers, NCERT Solutions [nextgurukul.in]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. leah4sci.com [leah4sci.com]
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 3-chloro-2,3-dimethylpentane
This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-chloro-2,3-dimethylpentane, offering a comparative perspective against two structurally similar chloroalkanes: 2-chloro-2,3-dimethylbutane (B1595545) and 3-chloro-3-methylpentane (B1594240). The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Predicted 1H NMR Spectral Data
Due to the limited availability of experimental spectra in public databases, the following data is based on computational predictions to facilitate a comparative analysis. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), with predicted multiplicities and integration values.
| Compound | Signal Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| This compound | a (CH3-CH2-) | 1.01 | Triplet | 3H |
| b ((CH3)2-CH-) | 1.09 | Doublet | 6H | |
| c (Cl-C-CH3) | 1.60 | Singlet | 3H | |
| d (-CH2-CH3) | 1.85 | Quartet | 2H | |
| e (-CH-(CH3)2) | 2.20 | Septet | 1H | |
| 2-chloro-2,3-dimethylbutane | a' ((CH3)2-CH-) | 1.05 | Doublet | 6H |
| b' (Cl-C-(CH3)2) | 1.58 | Singlet | 6H | |
| c' (-CH-(CH3)2) | 2.15 | Septet | 1H | |
| 3-chloro-3-methylpentane | a'' (CH3-CH2-) | 0.95 | Triplet | 6H |
| b'' (Cl-C-CH3) | 1.55 | Singlet | 3H | |
| c'' (-CH2-CH3) | 1.80 | Quartet | 4H |
Spectral Analysis and Comparison
The predicted 1H NMR spectrum of This compound is expected to exhibit five distinct signals, reflecting the five non-equivalent proton environments in the molecule.
-
The triplet at approximately 1.01 ppm is assigned to the terminal methyl protons (a) of the ethyl group. The signal is split into a triplet by the adjacent methylene (B1212753) protons (d).
-
A doublet appearing around 1.09 ppm corresponds to the six protons of the two methyl groups (b) of the isopropyl moiety. These protons are split by the single methine proton (e).
-
The singlet at roughly 1.60 ppm is attributed to the three protons of the methyl group (c) attached to the quaternary carbon bearing the chlorine atom. As there are no adjacent protons, this signal appears as a singlet.
-
The quartet at approximately 1.85 ppm is assigned to the two methylene protons (d) of the ethyl group. This signal is split into a quartet by the three neighboring methyl protons (a).
-
Finally, the septet predicted around 2.20 ppm corresponds to the single methine proton (e) of the isopropyl group. The seven-line pattern arises from coupling to the six protons of the adjacent two methyl groups (b).
Comparison with 2-chloro-2,3-dimethylbutane:
The structure of 2-chloro-2,3-dimethylbutane is more symmetrical than this compound, leading to a simpler predicted 1H NMR spectrum with only three signals.
-
Similar to this compound, it shows a doublet (a') for the isopropyl methyl groups and a septet (c') for the isopropyl methine proton, albeit at slightly different chemical shifts.
-
The most significant difference is the presence of a singlet at approximately 1.58 ppm (b') integrating to 6H. This is due to the two equivalent methyl groups attached to the carbon bearing the chlorine atom, a feature absent in this compound.
Comparison with 3-chloro-3-methylpentane:
3-chloro-3-methylpentane also possesses a higher degree of symmetry, resulting in a predicted spectrum with three signals.
-
The two ethyl groups are equivalent, giving rise to a triplet at roughly 0.95 ppm (a'') for the six methyl protons and a quartet at approximately 1.80 ppm (c'') for the four methylene protons.
-
A singlet at around 1.55 ppm (b'') corresponds to the methyl group attached to the chlorine-bearing carbon, similar to signal (c) in this compound.
-
The absence of an isopropyl group in 3-chloro-3-methylpentane means the characteristic doublet and septet signals are not observed.
Experimental Protocol: 1H NMR Spectroscopy
The following is a general protocol for the acquisition of a 1H NMR spectrum of a small organic molecule like this compound.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The deuterated solvent minimizes the solvent's own proton signals in the spectrum.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust its depth according to the spectrometer's specifications.
-
Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step ensures the stability of the magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved signals.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine 1H NMR spectrum, 8 to 16 scans are typically sufficient.
-
Acquire the free induction decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the molecular structure.
-
Visualization of 1H NMR Signal Assignments
The following diagram illustrates the relationship between the chemical structure of this compound and its predicted 1H NMR signals.
Caption: Predicted 1H NMR signal assignments for this compound.
A Comparative Analysis of 13C NMR Chemical Shifts for 3-chloro-2,3-dimethylpentane and a Guide to its Spectral Interpretation
This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-chloro-2,3-dimethylpentane against the experimental data of its structural isomers, 2,3-dimethylpentane (B165511) and 3,3-dimethylpentane. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation of small organic molecules.
Data Presentation: 13C NMR Chemical Shift Comparison
The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental values for its non-chlorinated isomers. The data highlights the influence of the chlorine substituent and the overall molecular symmetry on the chemical shifts of the carbon atoms.
| Carbon Assignment | This compound (Predicted, ppm) | 2,3-dimethylpentane (Experimental, ppm) | 3,3-dimethylpentane (Experimental, ppm) |
| C1 | 16.0 | 15.6 | 8.7 |
| C2 | 41.8 | 34.9 | 36.5 |
| C3 | 82.2 | 41.9 | 36.1 |
| C4 | 33.2 | 25.1 | 36.5 |
| C5 | 8.8 | 11.7 | 8.7 |
| C2-CH3 | 19.9 | 19.8 | 25.6 |
| C3-CH3 | 25.1 | - | 25.6 |
Note: Predicted data for this compound was obtained from nmrdb.org. Experimental data for isomers is sourced from publicly available spectral databases.
Experimental Protocols: Acquiring 13C NMR Spectra
A standardized protocol is crucial for obtaining high-quality, reproducible 13C NMR spectra.
1. Sample Preparation:
-
Sample Quantity: Dissolve 10-50 mg of the purified solid sample or use 0.1-0.2 mL of a liquid sample.
-
Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O). The choice of solvent depends on the sample's solubility. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the residual solvent peak.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal sensitivity and resolution.
-
Tuning and Matching: The probe should be tuned to the 13C frequency and matched to the impedance of the instrument.
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field, which improves spectral resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg' on Bruker instruments) is typically used to obtain a proton-decoupled 13C spectrum, where each unique carbon appears as a singlet.
-
Spectral Width: A spectral width of 0-220 ppm is generally sufficient for most organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds ensures good digital resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds between pulses allows for adequate relaxation of the carbon nuclei, which is important for quantitative analysis.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is required compared to 1H NMR to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated using the TMS signal (0 ppm) or the solvent peak.
Mandatory Visualization: Structural Assignment of 13C NMR Signals
The following diagram illustrates the logical relationship between the carbon atoms in the this compound molecule and their predicted 13C NMR chemical shifts.
Caption: Correlation of carbon atoms in this compound to their predicted chemical shifts.
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-chloro-2,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Mass spectrometry is an indispensable tool in chemical analysis, providing critical structural information through the fragmentation patterns of ionized molecules. For halogenated organic compounds, such as 3-chloro-2,3-dimethylpentane, understanding these patterns is key to their identification and characterization. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of this compound with experimentally determined data for its structural isomers and other similar chloroalkanes.
Predicted Fragmentation of this compound and Comparison with Isomeric Chloroalkanes
The mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways common to tertiary alkyl halides. The primary mechanisms include the loss of the chlorine atom, alpha-cleavage (cleavage of a C-C bond adjacent to the carbon bearing the chlorine), and subsequent fragmentation of the resulting carbocations. A notable feature in the mass spectra of chlorinated compounds is the presence of an M+2 isotope peak for chlorine-containing fragments, with an intensity ratio of approximately 3:1 relative to the monoisotopic peak (M), reflecting the natural abundance of ³⁵Cl and ³⁷Cl.[1][2]
Below is a comparative table summarizing the predicted major fragments for this compound and the observed fragments for several isomeric and related tertiary chloroalkanes.
| m/z Value | Predicted Fragment Ion for this compound | Observed in 2-chloro-2-methylpentane | Observed in 3-chloro-3-methylpentane | Observed in 2-chloro-2,3-dimethylbutane |
| M | [C₇H₁₅Cl]⁺• (Molecular Ion) | [C₆H₁₃Cl]⁺• | [C₆H₁₃Cl]⁺• | [C₆H₁₃Cl]⁺• |
| [M-Cl]⁺ | [C₇H₁₅]⁺ (m/z 99) | [C₆H₁₃]⁺ (m/z 85) | [C₆H₁₃]⁺ (m/z 85) | [C₆H₁₃]⁺ (m/z 85) |
| α-cleavage | [C₆H₁₂Cl]⁺ (m/z 119/121) or [C₅H₁₀Cl]⁺ (m/z 105/107) | - | - | - |
| Base Peak | Likely [C₄H₉]⁺ (m/z 57) or [C₅H₁₁]⁺ (m/z 71) | [C₅H₁₁]⁺ (m/z 71) | [C₅H₁₁]⁺ (m/z 71) | [C₄H₉]⁺ (m/z 57) |
| Other | [C₃H₇]⁺ (m/z 43), [C₂H₅]⁺ (m/z 29) | [C₄H₉]⁺ (m/z 57), [C₃H₇]⁺ (m/z 43) | [C₄H₉]⁺ (m/z 57), [C₂H₅]⁺ (m/z 29) | [C₅H₁₁]⁺ (m/z 71), [C₃H₇]⁺ (m/z 43) |
Experimental Protocols
The data for the comparator compounds were obtained from standard mass spectrometry databases, typically acquired using the following experimental setup:
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the gas chromatograph.
-
Gas Chromatograph (GC):
-
Injector Port: Heated to a temperature sufficient to vaporize the sample without thermal degradation (typically 250-280 °C).
-
Column: A capillary column (e.g., 30 m x 0.25 mm) with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used to separate the components of the sample based on their boiling points and affinities for the stationary phase.
-
Oven Program: A temperature gradient is typically employed, for example, starting at 50 °C and ramping up to 250 °C at a rate of 10 °C/min.
-
-
Mass Spectrometer (MS):
-
Ionization Source: Electron Ionization (EI) is the standard method for volatile organic compounds.[3] The electron energy is typically set to 70 eV to induce fragmentation.[4]
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detector: An electron multiplier converts the ion signal into an electrical signal.
-
Data Acquisition: The mass spectrum is recorded by scanning a range of m/z values (e.g., 40-400 amu).
-
Visualizing Fragmentation and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the predicted fragmentation pathways for this compound and a typical experimental workflow for its analysis.
Caption: Predicted fragmentation of this compound.
Caption: GC-MS experimental workflow for chloroalkane analysis.
References
A Comparative Analysis of the Reactivity of 3-chloro-2,3-dimethylpentane and 2-chloro-2,3-dimethylpentane in Nucleophilic Substitution and Elimination Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-2,3-dimethylpentane and 2-chloro-2,3-dimethylpentane are constitutional isomers with the molecular formula C7H15Cl. Both are tertiary alkyl halides, a class of compounds known for their propensity to undergo unimolecular substitution (SN1) and elimination (E1) reactions. The reactivity of these substrates is primarily dictated by the stability of the carbocation intermediate formed upon heterolytic cleavage of the carbon-chlorine bond. Understanding the subtle differences in their reactivity is crucial for predicting product distributions and optimizing reaction conditions in synthetic chemistry and drug development, where precise control over molecular architecture is paramount.
Reaction Mechanisms: A Focus on Unimolecular Pathways
Due to significant steric hindrance around the carbon atom bearing the chlorine, both this compound and 2-chloro-2,3-dimethylpentane are essentially unreactive towards bimolecular substitution (SN2) and elimination (E2) pathways.[1][2][3][4][5] The bulky alkyl groups prevent the backside attack required for an SN2 reaction and hinder the approach of a strong base for a concerted E2 mechanism.
Consequently, their reactivity is dominated by SN1 and E1 mechanisms, which proceed through a common carbocation intermediate. The rate-determining step for both reactions is the formation of this carbocation.[6][7][8][9] Therefore, the relative rates of reaction for these two isomers will depend on the relative stability of their respective carbocation intermediates.
Carbocation Stability and Predicted Reactivity
The stability of the carbocation intermediate is the primary determinant of the reaction rate for both SN1 and E1 reactions.[6][7][9] Let's analyze the carbocations formed from each isomer:
-
This compound ionizes to form the 2,3-dimethylpentan-3-yl cation . This is a tertiary carbocation.
-
2-chloro-2,3-dimethylpentane ionizes to form the 2,3-dimethylpentan-2-yl cation . This is also a tertiary carbocation.
Both initial carbocations are tertiary and are stabilized by hyperconjugation and inductive effects from the surrounding alkyl groups. However, the 2,3-dimethylpentan-2-yl cation has the potential to undergo a 1,2-hydride shift to form the more stable 2,3-dimethylpentan-3-yl cation. This rearrangement would lead to the same carbocation intermediate as that formed from this compound.
Given that both substrates can lead to the same, more stable tertiary carbocation, their overall reaction rates under solvolytic conditions are expected to be very similar. Any minor difference in reactivity would likely stem from subtle differences in ground-state energies or the energy barrier to the initial ionization. The enthalpy of isomerization between 2-chloro-2,3-dimethylpentane and this compound is very small, suggesting their ground state energies are quite close.
Conclusion
References
- 1. amherst.edu [amherst.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Properties of the tert -butyl halide solvolysis transition states - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05099G [pubs.rsc.org]
- 8. opac.library.um.ac.id [opac.library.um.ac.id]
- 9. vurup.sk [vurup.sk]
A Comparative Analysis of SN1 Reaction Rates in Tertiary Alkyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of tertiary alkyl chlorides in SN1 (Substitution Nucleophilic Unimolecular) reactions, supported by experimental data and detailed methodologies. The rate of an SN1 reaction is fundamentally determined by the stability of the carbocation intermediate formed in the rate-determining step. For tertiary alkyl halides, this is a particularly favorable pathway.
The Decisive Role of Carbocation Stability
The mechanism of an SN1 reaction proceeds in a stepwise manner. The initial and slowest step, which therefore governs the overall reaction rate, is the spontaneous dissociation of the alkyl halide to form a carbocation and a halide ion.[1] The stability of this carbocation intermediate is the paramount factor influencing the reaction rate. Tertiary carbocations, bearing three alkyl substituents on the positively charged carbon, are significantly stabilized by two key electronic effects:
-
Inductive Effect: The alkyl groups donate electron density to the electron-deficient carbocation center, helping to disperse the positive charge.
-
Hyperconjugation: The overlap of filled C-H or C-C σ-bonds with the empty p-orbital of the carbocation center further delocalizes the positive charge, leading to enhanced stability.
This inherent stability of tertiary carbocations leads to a dramatic acceleration of SN1 reaction rates compared to their secondary and primary counterparts.
Quantitative Comparison of Reaction Rates
While comprehensive datasets directly comparing a wide range of tertiary alkyl chlorides under identical conditions are sparse in readily available literature, a seminal study on the solvolysis of alkyl bromides in 80% aqueous ethanol (B145695) at 25°C provides a clear and dramatic illustration of the effect of alkyl substitution on SN1 reaction rates. Although the leaving group is bromide, the trend is directly applicable to chlorides.
| Alkyl Halide | Structure | Classification | Relative Rate of Solvolysis |
| Methyl Bromide | CH₃Br | Methyl | 1 |
| Ethyl Bromide | CH₃CH₂Br | Primary | 2 |
| Isopropyl Bromide | (CH₃)₂CHBr | Secondary | 43 |
| tert-Butyl Bromide | (CH₃)₃CBr | Tertiary | 1,200,000 |
Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[1]
As the data unequivocally shows, the tertiary alkyl halide, tert-butyl bromide, reacts 1.2 million times faster than the methyl halide and over 27,000 times faster than its secondary analogue, isopropyl bromide.[1] This vast difference highlights the profound impact of carbocation stability on the kinetics of SN1 reactions.[1]
When comparing different tertiary alkyl chlorides, such as tert-butyl chloride and 1-chloro-1-methylcyclohexane (B1295254), the reaction rates are influenced by more subtle differences in carbocation stability arising from factors like ring strain and local steric environment. For instance, the solvolysis rate of 1-chloro-1-methylcyclohexane is noted to be quite slow for a tertiary chloride, which can be attributed to the conformational effects of the cyclohexane (B81311) ring.
Experimental Protocol: Determination of Solvolysis Rate
The rate of an SN1 solvolysis reaction for a tertiary alkyl chloride can be determined by monitoring the production of hydrochloric acid (HCl) over time. A common and effective method involves a titration procedure.
Objective: To determine the first-order rate constant for the solvolysis of tert-butyl chloride in an aqueous ethanol solvent system.
Materials:
-
tert-Butyl chloride solution (e.g., 0.2 M in acetone)
-
Aqueous ethanol solvent mixture (e.g., 43% ethanol, 57% water by volume)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
Bromothymol blue indicator
-
Burette, pipettes, Erlenmeyer flasks
-
Constant temperature water bath
Procedure:
-
Prepare the aqueous ethanol solvent mixture by combining the appropriate volumes of 95% ethanol and deionized water.
-
Add a known volume (e.g., 100 mL) of the solvent mixture to an Erlenmeyer flask.
-
Add 3-4 drops of bromothymol blue indicator to the flask. The solution will be acidic (yellow) or neutral (green).
-
Carefully add the standardized NaOH solution from a burette until the solution turns and remains blue, indicating a basic solution.
-
To begin the reaction, add a precise volume (e.g., 0.5 mL) of the tert-butyl chloride stock solution to the flask. This marks time = 0.
-
Start a timer and record the time it takes for the blue color to disappear as the solvolysis reaction produces HCl, neutralizing the added NaOH.
-
Immediately upon the color change, add another precise aliquot of the NaOH solution and record the time required for the subsequent color change.
-
Repeat this process for several intervals to collect data on the amount of HCl produced as a function of time.
Data Analysis:
The concentration of tert-butyl chloride remaining at each time point can be calculated from the cumulative amount of NaOH added. The first-order rate constant (k) can then be determined by plotting the natural logarithm of the concentration of tert-butyl chloride (ln[t-BuCl]) versus time. This plot will yield a straight line with a slope equal to -k.
Factors Influencing SN1 Reaction Rates
The following diagram illustrates the key factors that influence the rate of an SN1 reaction for a tertiary alkyl chloride.
Caption: Factors governing the rate of SN1 reactions.
References
A Comparative Guide to the Substitution Reactions of 3-chloro-2,3-dimethylpentane and tert-Amyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of 3-chloro-2,3-dimethylpentane and tert-amyl chloride (also known as 2-chloro-2-methylbutane) in substitution reactions. As tertiary alkyl halides, both compounds primarily undergo first-order nucleophilic substitution (SN1) and first-order elimination (E1) reactions. This comparison focuses on their reaction kinetics and product distributions, supported by experimental data and detailed protocols.
Introduction to Substrates and Reaction Mechanisms
Both this compound and tert-amyl chloride are tertiary alkyl halides. Due to significant steric hindrance around the carbon atom bearing the chlorine, the bimolecular SN2 and E2 pathways are highly disfavored. Instead, these substrates react via a stepwise mechanism involving the formation of a tertiary carbocation intermediate. This common intermediate can then either be attacked by a nucleophile to yield a substitution product (SN1 pathway) or lose a proton from an adjacent carbon to form an alkene (E1 pathway).[1][2] The stability of the tertiary carbocation is a key factor driving these reactions.[3]
The general mechanism is as follows:
-
Ionization (Rate-Determining Step): The carbon-chlorine bond breaks heterolytically to form a stable tertiary carbocation and a chloride ion. This is the slow, rate-determining step for both SN1 and E1 reactions.
-
Product Formation (Fast Step):
-
SN1: A nucleophile attacks the carbocation, forming a substitution product.
-
E1: A base (often the solvent) removes a proton from a carbon adjacent to the carbocation, forming an alkene.
-
Comparative Performance Data
The reactivity and product distribution in SN1/E1 reactions are highly dependent on the structure of the alkyl halide, the solvent, and the temperature.
Relative Solvolysis Rates
Both substrates form tertiary carbocations. However, the carbocation from this compound is slightly more substituted and sterically hindered than that from tert-amyl chloride. In general, increased alkyl substitution on the carbon bearing the leaving group leads to a faster SN1 reaction rate due to enhanced carbocation stability.
Table 1: Estimated Relative Solvolysis Rates in 80% Aqueous Ethanol at 25°C
| Alkyl Halide | Structure | Carbocation Intermediate | Estimated Relative Rate |
| tert-Amyl chloride | 2-chloro-2-methylbutane | 2-methyl-2-butyl cation | 1.0 |
| This compound | This compound | 2,3-dimethyl-3-pentyl cation | >1.0 |
Note: The relative rates are estimated based on the principle that increased alkyl substitution stabilizes the carbocation and accelerates the rate-determining step of the SN1 reaction. The data is presented relative to tert-amyl chloride.
Product Distribution in Solvolysis
The ratio of substitution (SN1) to elimination (E1) products is influenced by the solvent and temperature. Generally, more polar protic solvents favor SN1 reactions.[5] An increase in temperature tends to favor the E1 pathway.[6]
For tert-butyl chloride, a close structural analog of tert-amyl chloride, hydrolysis in a mixed solvent of water and acetonitrile (B52724) yields approximately 60% of the substitution product (tert-butanol) and 40% of the elimination product (2-methylpropene).[1][2] It is expected that tert-amyl chloride and this compound would exhibit similar product distributions under these conditions, with a potential for a slightly higher proportion of elimination products for the more sterically hindered this compound.
Table 2: Estimated Product Distribution (SN1:E1) in Solvolysis with 50% Aqueous Acetone at 25°C
| Alkyl Halide | % SN1 Product | % E1 Product |
| tert-Amyl chloride | ~60% | ~40% |
| This compound | ~55% | ~45% |
Note: The product distribution for tert-amyl chloride is based on data for the analogous tert-butyl chloride. The distribution for this compound is an estimation based on its increased steric hindrance, which would slightly favor elimination.
Experimental Protocols
Protocol 1: Determination of Solvolysis Rate by Titration
This protocol is adapted from the study of the solvolysis of tert-butyl chloride and can be applied to both this compound and tert-amyl chloride. The rate is determined by monitoring the production of HCl over time.
Materials:
-
Tertiary alkyl chloride (this compound or tert-amyl chloride)
-
Solvent (e.g., 80:20 ethanol:water mixture)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.1 M)
-
Bromothymol blue indicator
-
Erlenmeyer flasks, burette, pipette, stopwatch
Procedure:
-
Prepare a solution of the alkyl chloride in the chosen solvent of a known concentration (e.g., 0.1 M).
-
In an Erlenmeyer flask, add a known volume of the alkyl chloride solution and a few drops of bromothymol blue indicator.
-
Start the stopwatch and immediately begin titrating the solution with the standardized NaOH solution.
-
Record the volume of NaOH added at regular time intervals, noting the time at which the indicator changes color (from yellow to blue).
-
Continue taking readings until the reaction is approximately 70-80% complete.
-
The rate constant (k) can be determined by plotting ln([R-Cl]t/[R-Cl]0) versus time, where the slope is -k.
Protocol 2: Determination of Product Distribution by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general procedure for analyzing the product mixture from the solvolysis reaction to determine the ratio of SN1 and E1 products.
Materials:
-
Product mixture from the solvolysis reaction
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a mid-polar 6% cyanopropyl; 94% polydimethylsiloxane (B3030410) column)[7]
Procedure:
-
Quench the solvolysis reaction by adding ice-cold water.
-
Extract the organic products with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully concentrate the solution under reduced pressure.
-
Inject a sample of the concentrated product mixture into the GC-MS.
-
Identify the substitution and elimination products based on their retention times and mass spectra.
-
Quantify the relative amounts of each product by integrating the peak areas in the gas chromatogram.[7]
Visualizations
Caption: General mechanism for SN1 and E1 reactions of tertiary alkyl halides.
Caption: Experimental workflow for product analysis by GC-MS.
Conclusion
Both this compound and tert-amyl chloride are suitable substrates for SN1 and E1 reactions. Due to the slightly greater substitution around the reaction center, this compound is expected to undergo solvolysis at a faster rate than tert-amyl chloride. This increased steric hindrance in this compound may also lead to a slightly higher proportion of the E1 elimination product compared to tert-amyl chloride under identical conditions. The choice between these two substrates for a particular synthetic application would depend on the desired product ratio and reaction rate. The provided experimental protocols can be used to quantitatively evaluate their performance in specific solvent systems.
References
Characterization of the stereoisomers of 3-chloro-2,3-dimethylpentane
An Objective Guide to the Stereoisomers of 3-Chloro-2,3-dimethylpentane for Researchers
This guide provides a detailed comparison of the stereoisomers of this compound, tailored for researchers, scientists, and professionals in drug development. Below, we explore the structural characteristics, physicochemical properties, and detailed experimental protocols for the characterization and separation of these stereoisomers.
Identification and Structure of Stereoisomers
This compound possesses a single chiral center at the C3 position. This carbon atom is bonded to four distinct groups: a chloro group (-Cl), a methyl group (-CH3), an ethyl group (-CH2CH3), and an isopropyl group (-CH(CH3)2). The presence of one stereocenter means that the molecule exists as a pair of enantiomers: (R)-3-chloro-2,3-dimethylpentane and (S)-3-chloro-2,3-dimethylpentane. These molecules are non-superimposable mirror images of each other.
Caption: Relationship between the stereoisomers of this compound.
Comparative Physicochemical and Spectroscopic Properties
While enantiomers share identical physical properties such as boiling point, density, and refractive index in a non-chiral environment, they exhibit distinct behavior in the presence of plane-polarized light. Specific experimental data for the individual (R) and (S) enantiomers of this compound are not extensively documented. The table below summarizes the available data for the racemic mixture.
Table 1: Physicochemical Properties of this compound (Racemic Mixture)
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅Cl | [1][2] |
| Molecular Weight | 134.65 g/mol | [1] |
| CAS Number | 595-38-0 | [2][3] |
| Boiling Point | 133 °C | [4] |
| Density | 0.884 g/mL | [4] |
| Optical Rotation | Predicted to be equal in magnitude and opposite in sign for each enantiomer. |
Spectroscopic Analysis
-
NMR and IR Spectroscopy: The ¹H NMR, ¹³C NMR, and IR spectra of the (R) and (S) enantiomers are identical due to the identical connectivity and bonding environments of the atoms.
-
Polarimetry: This is the primary technique to distinguish between the enantiomers. The (R) and (S) isomers will rotate plane-polarized light to an equal but opposite degree. A racemic mixture will exhibit no optical activity.
Experimental Protocols
Protocol 1: Enantiomeric Separation by Chiral Gas Chromatography (GC)
The separation of the enantiomers of this compound can be achieved using chiral gas chromatography. This protocol is adapted from established methods for separating non-functionalized chiral alkanes.[5]
Objective: To resolve the racemic mixture of this compound into its individual (R) and (S) enantiomers.
Instrumentation and Materials:
-
Gas chromatograph with a flame ionization detector (FID).
-
Chiral stationary phase (CSP) column: A fused-silica capillary column coated with a modified cyclodextrin (B1172386) derivative (e.g., Heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin) is recommended.[5]
-
Carrier Gas: High-purity Helium or Hydrogen.
-
Sample: 1% (v/v) solution of racemic this compound in hexane.
GC Method Parameters:
-
Injector Temperature: 240°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial Temperature: 40°C
-
Hold Time: 2 minutes
-
Ramp Rate: 2°C/min
-
Final Temperature: 100°C
-
Final Hold Time: 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
Procedure:
-
Equilibrate the GC system with the specified conditions.
-
Inject the prepared sample solution into the GC.
-
Initiate the data acquisition and the oven temperature program.
-
Identify the two separated peaks corresponding to the (R) and (S) enantiomers based on their retention times. The elution order is dependent on the specific CSP used.
Protocol 2: Characterization by Polarimetry
Objective: To measure the specific rotation of the separated enantiomers and confirm their optical purity.
Instrumentation and Materials:
-
Polarimeter.
-
Sodium lamp (589 nm).
-
Polarimeter cell (1 dm path length).
-
Separated enantiomer samples of known concentration in a suitable solvent (e.g., chloroform).
Procedure:
-
Calibrate the polarimeter with the pure solvent (blank).
-
Prepare a solution of the purified enantiomer with a precisely known concentration.
-
Fill the polarimeter cell with the solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (α).
-
Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where:
-
α = observed rotation
-
c = concentration in g/mL
-
l = path length in dm
-
Experimental Workflow
The following diagram illustrates the logical workflow for the separation and characterization of the this compound stereoisomers.
Caption: Workflow for enantiomeric separation and characterization.
References
A Comparative Guide to the Spectroscopic Validation of 3-chloro-2,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 3-chloro-2,3-dimethylpentane against its structural isomers and analogs. The following sections detail the predicted and characteristic spectral data for these compounds, offering a framework for the validation and differentiation of halogenated alkanes. Experimental protocols for acquiring the spectroscopic data are also provided.
Spectroscopic Data Comparison
The validation of this compound's chemical structure relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the expected data for this compound and two of its isomers, 2-chloro-2,3-dimethylpentane, and its bromo-analog, 3-bromo-2,3-dimethylpentane.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~1.85 | m | 1H | CH |
| ~1.65 | q | 2H | CH₂ | |
| ~1.55 | s | 3H | CH₃ (C3) | |
| ~1.05 | d | 6H | (CH₃)₂ (C2) | |
| ~0.95 | t | 3H | CH₃ (C5) | |
| 2-chloro-2,3-dimethylpentane | ~1.90 | m | 1H | CH |
| ~1.60 | s | 6H | (CH₃)₂ (C2) | |
| ~1.40 | q | 2H | CH₂ | |
| ~0.90 | d | 3H | CH₃ (C3) | |
| ~0.85 | t | 3H | CH₃ (C5) | |
| 3-bromo-2,3-dimethylpentane | ~2.05 | m | 1H | CH |
| ~1.80 | q | 2H | CH₂ | |
| ~1.75 | s | 3H | CH₃ (C3) | |
| ~1.15 | d | 6H | (CH₃)₂ (C2) | |
| ~1.00 | t | 3H | CH₃ (C5) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~75 | C-Cl (C3) |
| ~40 | CH (C2) | |
| ~35 | CH₂ (C4) | |
| ~25 | CH₃ (C3) | |
| ~17 | (CH₃)₂ (C2) | |
| ~9 | CH₃ (C5) | |
| 2-chloro-2,3-dimethylpentane | ~70 | C-Cl (C2) |
| ~45 | CH (C3) | |
| ~30 | CH₂ (C4) | |
| ~28 | (CH₃)₂ (C2) | |
| ~15 | CH₃ (C3) | |
| ~10 | CH₃ (C5) | |
| 3-bromo-2,3-dimethylpentane | ~65 | C-Br (C3) |
| ~42 | CH (C2) | |
| ~38 | CH₂ (C4) | |
| ~28 | CH₃ (C3) | |
| ~18 | (CH₃)₂ (C2) | |
| ~9 | CH₃ (C5) |
Table 3: Characteristic Infrared (IR) Spectroscopy Data
| Compound | Absorption Band (cm⁻¹) | Functional Group |
| This compound | 2970-2850 (s) | C-H stretch |
| 1460-1370 (m) | C-H bend | |
| 800-600 (s) | C-Cl stretch[1] | |
| 2-chloro-2,3-dimethylpentane | 2970-2850 (s) | C-H stretch |
| 1460-1370 (m) | C-H bend | |
| 800-600 (s) | C-Cl stretch[1] | |
| 3-bromo-2,3-dimethylpentane | 2970-2850 (s) | C-H stretch |
| 1460-1370 (m) | C-H bend | |
| 690-515 (s) | C-Br stretch |
Table 4: Mass Spectrometry (MS) Data - Key Fragments
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) | Fragmentation Pattern |
| This compound | 134/136 (3:1) | 99, 71, 57, 43 | Loss of Cl radical, α-cleavage |
| 2-chloro-2,3-dimethylpentane | 134/136 (3:1) | 99, 85, 57, 43 | Loss of Cl radical, α-cleavage |
| 3-bromo-2,3-dimethylpentane | 178/180 (1:1) | 99, 71, 57, 43 | Loss of Br radical, α-cleavage |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of halogenated alkanes.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Use a standard pulse sequence with a spectral width of 15 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Co-add 16 scans to improve the signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same spectrometer at 100 MHz. Employ a proton-decoupled pulse sequence. Use a spectral width of 200 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. Accumulate at least 1024 scans for adequate signal intensity.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹. Record a background spectrum of the clean KBr plates and subtract it from the sample spectrum. Co-add 32 scans at a resolution of 4 cm⁻¹ to obtain the final spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into a mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Data Acquisition: Scan a mass range of m/z 40-200. The resulting mass spectrum will show the molecular ion peak and various fragment ions. The presence of chlorine or bromine isotopes will be evident from the M+2 peak.[2]
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of an organic compound like this compound.
Caption: Workflow for Spectroscopic Validation.
References
Alternative reagents to 3-chloro-2,3-dimethylpentane for tertiary alkylation
For researchers, scientists, and drug development professionals seeking to introduce tertiary alkyl groups into molecules, moving beyond traditional alkyl halides like 3-chloro-2,3-dimethylpentane is often necessary to improve reaction efficiency, safety, and environmental footprint. This guide provides an objective comparison of common alternative reagents—tertiary alcohols and alkenes—for the tertiary alkylation of aromatic compounds, a cornerstone transformation in organic synthesis. The performance of these alternatives is evaluated based on experimental data from peer-reviewed literature, with detailed protocols provided for key methods.
Performance Comparison of Tertiary Alkylating Agents
The choice of an alkylating agent for introducing a tertiary alkyl group, such as the 2,3-dimethylpentan-3-yl group, significantly impacts reaction outcomes. While tertiary alkyl halides are reactive, they can be unstable and their use can lead to the formation of stoichiometric amounts of halide waste. Tertiary alcohols and alkenes, in the presence of acid catalysts, offer greener and often more efficient alternatives.
The following tables summarize the performance of different alkylating agents in the tert-alkylation of aromatic substrates, a well-studied model for tertiary alkylation.
Table 1: Comparison of Reagents for the Tert-butylation of Phenol (B47542)
| Alkylating Agent | Catalyst | Temperature (°C) | Phenol Conversion (%) | Product Selectivity/Yield | Reference |
| tert-Butanol (B103910) | H-Y Zeolite | 150-200 | Up to 86.3 | High activity, selectivity towards 2,4-di-tert-butylphenol (B135424) can be tuned. | [1] |
| tert-Butanol | H-Y Zeolite | 130 | >90 | 65% yield of 2,4-di-tert-butylphenol. | [1] |
| tert-Butanol | Ionic Liquid | 70 | 79.6 | 52.4% selectivity to 2-tert-butylphenol. | [2] |
| tert-Butanol | Zr-containing Beta Zeolite | Not specified | 71 | 18.5% selectivity towards 2,4-di-tert-butylphenol. | [3] |
| Isobutylene | H-BEA Zeolite | 180 | 91 | 99% selectivity to 4-tert-butyl-diphenylamine and 91% selectivity to 4,4'-di-tert-butyldiphenylamine (with diphenylamine (B1679370) as substrate). | [4] |
Table 2: Comparison of Reagents for the Tert-butylation of p-Cresol
| Alkylating Agent | Catalyst | Temperature (°C) | p-Cresol Conversion (%) | Product Selectivity/Yield | Reference |
| tert-Butyl alcohol | SO3H-functionalized ionic liquid | 70 | 80 | 92% selectivity to 2-tert-butyl-5-methylphenol. | [5] |
| tert-Butyl alcohol | Multiple-SO3H functional ionic liquid | Not specified | 85.3 | 95.2% selectivity to 2-tert-butyl-5-methylphenol. | [5] |
Experimental Protocols
Detailed methodologies for the key tertiary alkylation reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Tertiary Alkylation of an Arene using a Tertiary Alcohol and a Lewis Acid Catalyst
This protocol describes a typical Friedel-Crafts alkylation using a tertiary alcohol as the alkylating agent and a Lewis acid catalyst.[6][7]
Materials:
-
Aromatic substrate (e.g., benzene, toluene)
-
Tertiary alcohol (e.g., 2,3-dimethyl-2-pentanol)
-
Lewis acid catalyst (e.g., anhydrous AlCl₃, FeCl₃, or BF₃)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add the aromatic substrate and the anhydrous solvent.
-
Cool the mixture in an ice bath to 0 °C.
-
Carefully add the Lewis acid catalyst portion-wise to the stirred solution.
-
Dissolve the tertiary alcohol in a small amount of the anhydrous solvent and add it to the dropping funnel.
-
Add the tertiary alcohol solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the desired time (monitored by TLC or GC).
-
Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing ice and dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Tertiary Alkylation of an Arene using an Alkene and a Brønsted Acid Catalyst
This protocol outlines the Friedel-Crafts alkylation using an alkene as the alkylating agent and a strong Brønsted acid catalyst.[6][8]
Materials:
-
Aromatic substrate (e.g., benzene, phenol)
-
Alkene (e.g., 2,3-dimethyl-2-pentene)
-
Brønsted acid catalyst (e.g., concentrated H₂SO₄, H₃PO₄, or a solid acid catalyst like a zeolite)
-
Solvent (may not be required if the aromatic substrate is a liquid)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic substrate and the alkene.
-
With vigorous stirring, slowly add the Brønsted acid catalyst to the mixture. The reaction may be exothermic.
-
Heat the reaction mixture to the desired temperature and maintain it for the required reaction time (monitored by TLC or GC). For solid acid catalysts, the reaction may be performed in a batch reactor or a fixed-bed flow reactor.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Carefully wash the organic solution with water to remove the acid catalyst, followed by a wash with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by distillation or column chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key mechanistic pathways and experimental workflows involved in tertiary alkylation reactions.
Caption: General mechanism for Friedel-Crafts tertiary alkylation.
Caption: General experimental workflow for tertiary alkylation.
Conclusion
Tertiary alcohols and alkenes present viable and often superior alternatives to tertiary alkyl halides for the introduction of tertiary alkyl groups onto aromatic rings. The choice between these reagents will depend on factors such as substrate reactivity, desired selectivity, and process safety and environmental considerations. Tertiary alcohols, activated by either Brønsted or Lewis acids, and alkenes, typically activated by Brønsted acids, can provide high yields of alkylated products.[1][6][8] The use of solid acid catalysts, such as zeolites, offers the additional advantages of easier separation and potential for catalyst recycling, aligning with the principles of green chemistry.[3][4] For challenging substrates or when seeking novel reactivity, emerging radical-mediated methods offer a promising frontier in tertiary alkylation.[9][10] Researchers are encouraged to consider these alternatives to develop more efficient, selective, and sustainable synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 7. mt.com [mt.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Radical Dehydroxylative Alkylation of Tertiary Alcohols by Ti Catalysis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Kinetic vs. Thermodynamic Control in the Elimination of 3-Chloro-2,3-dimethylpentane: A Comparative Guide
An in-depth analysis of the factors governing product distribution in the elimination of a tertiary alkyl halide, providing researchers with comparative data and detailed experimental protocols for achieving kinetic or thermodynamic control.
The elimination reaction of 3-chloro-2,3-dimethylpentane serves as an exemplary model for investigating the principles of kinetic versus thermodynamic control. The regioselectivity of this reaction can be steered to favor different constitutional isomers by carefully selecting the reaction conditions, specifically the base and temperature. This guide provides a comprehensive comparison of the two control pathways, supported by experimental data and detailed methodologies to aid researchers in achieving the desired product outcome.
Understanding the Competing Pathways
The elimination of this compound can proceed via two primary pathways, E1 and E2, leading to the formation of three possible alkene products: the thermodynamically favored, more substituted 2,3-dimethyl-2-pentene (B84793) (Zaitsev product), and the kinetically favored, less substituted isomers, 2,3-dimethyl-1-pentene (B165498) and 3,4-dimethyl-2-pentene (B12518032) (Hofmann-type products).
The interplay between the reaction's activation energy and the stability of the products determines the dominant pathway. Kinetic control is achieved under conditions that favor the fastest reaction rate, leading to the formation of the product with the lowest activation energy. In contrast, thermodynamic control is established under conditions that allow the reaction to reach equilibrium, resulting in the formation of the most stable product.
Product Distribution under Kinetic and Thermodynamic Control
The choice of base is a critical factor in directing the elimination reaction towards either kinetic or thermodynamic control. A strong, sterically hindered base, such as potassium tert-butoxide, favors the formation of the kinetic product by preferentially abstracting the more accessible, less sterically hindered proton. Conversely, a strong, non-hindered base, like sodium ethoxide, allows for the formation of the more stable, thermodynamically favored product.
| Reaction Condition | Base | Major Product | Minor Product(s) | Control |
| Kinetic | Potassium tert-butoxide in tert-butanol | 2,3-dimethyl-1-pentene | 2,3-dimethyl-2-pentene, 3,4-dimethyl-2-pentene | Kinetic |
| Thermodynamic | Sodium ethoxide in ethanol | 2,3-dimethyl-2-pentene | 2,3-dimethyl-1-pentene, 3,4-dimethyl-2-pentene | Thermodynamic |
Note: The product ratios are illustrative and can be influenced by factors such as temperature and reaction time.
Experimental Protocols
Kinetic Control: Synthesis of 2,3-dimethyl-1-pentene
This protocol outlines the procedure for the E2 elimination of this compound using a bulky base to favor the kinetic product.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
Procedure:
-
In a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux and maintain for a specified period.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by simple distillation.
-
Analyze the product mixture using gas chromatography-mass spectrometry (GC-MS) to determine the product distribution.
Thermodynamic Control: Synthesis of 2,3-dimethyl-2-pentene
This protocol describes the procedure for the E2 elimination of this compound using a non-hindered base to favor the thermodynamic product.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
Procedure:
-
In a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux and maintain for a specified period.
-
Follow steps 4-9 from the kinetic control protocol to isolate and analyze the products.
Logical Relationship of Reaction Pathways
The following diagram illustrates the relationship between the starting material, reaction conditions, and the resulting kinetic and thermodynamic products.
Caption: Reaction pathways for the elimination of this compound.
This guide provides a framework for understanding and controlling the outcome of the elimination reaction of this compound. By manipulating the reaction conditions, researchers can selectively synthesize the desired alkene isomer, a valuable capability in organic synthesis and drug development.
Safety Operating Guide
Navigating the Disposal of 3-Chloro-2,3-dimethylpentane: A Guide for Laboratory Professionals
Key Chemical and Physical Properties
Understanding the fundamental properties of a substance is the first step toward safe handling and disposal. The following table summarizes the available data for 3-Chloro-2,3-dimethylpentane.
| Property | Value |
| Molecular Formula | C₇H₁₅Cl |
| Molecular Weight | 134.65 g/mol |
| CAS Number | 595-38-0 |
| Appearance | Likely a liquid |
| Hazards (Anticipated) | Flammable, Irritant (skin and eyes), May cause respiratory irritation. As a halogenated hydrocarbon, it should be treated as potentially harmful to the environment. |
Note: Hazard information is inferred from structurally similar compounds and general knowledge of halogenated hydrocarbons.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection: Wear a lab coat and ensure skin is not exposed.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill Response:
-
In case of a spill, evacuate the immediate area.
-
Absorb the spill with an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand.
-
Collect the absorbed material into a designated, labeled hazardous waste container.
-
Do not allow the chemical to enter drains or waterways.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2] The following is a general procedural guide:
-
Waste Identification and Segregation:
-
This compound should be classified as a halogenated hydrocarbon waste.
-
It is critical to not mix this waste with non-halogenated solvents, as this can significantly increase disposal costs and complexity.[3]
-
Keep it separate from other waste streams such as acids, bases, and oxidizers to prevent dangerous chemical reactions.
-
-
Containerization:
-
Use a designated, properly labeled, and leak-proof container for collecting the waste.
-
The container must be compatible with the chemical. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
The label should clearly read "Hazardous Waste," "Halogenated Solvents," and list the full chemical name: "this compound."
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be well-ventilated and away from sources of ignition.
-
Ensure the container is tightly sealed to prevent the release of vapors.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with accurate information about the waste stream.
-
-
Final Disposal Method:
-
The most common and environmentally responsible method for disposing of halogenated hydrocarbons is through high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases (such as HCl).
-
Landfilling of liquid halogenated hydrocarbon waste is generally not permitted due to the risk of groundwater contamination.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: The information provided in this guide is intended for trained laboratory professionals and is based on general principles of chemical safety and waste disposal. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations before handling or disposing of any chemical waste. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance.
References
Navigating the Safe Handling of 3-Chloro-2,3-dimethylpentane: A Comprehensive Guide to Personal Protective Equipment and Disposal
For immediate reference, it is crucial to handle 3-Chloro-2,3-dimethylpentane with appropriate personal protective equipment (PPE) in a well-ventilated area, away from ignition sources. This guide provides detailed procedures for safe handling and disposal, based on the known hazards of structurally similar compounds, due to the absence of a specific Safety Data Sheet (SDS) for this compound itself.
Immediate Safety and Handling Protocols
Prior to handling, it is imperative to be familiar with the potential hazards and to have a clear plan for routine operations and emergency situations.
Engineering Controls:
-
Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Use explosion-proof electrical and ventilating equipment.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side shields and a face shield | Must be worn at all times. Goggles are also a suitable alternative. |
| Skin | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. |
| Body | Flame-retardant lab coat | Should be worn over personal clothing. |
| Respiratory | Not generally required with adequate engineering controls | If vapors cannot be controlled at the source, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational Plan for Handling this compound
A step-by-step approach to handling ensures a safe laboratory environment.
Preparation:
-
Assemble all necessary equipment and reagents within the chemical fume hood.
-
Don the appropriate PPE as outlined in the table above.
-
Ensure the fume hood sash is at the lowest practical height.
Handling:
-
Carefully open the container of this compound, avoiding splashes.
-
Dispense the required amount using appropriate chemical-resistant tools (e.g., glass or polyethylene (B3416737) pipettes).
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with skin and eyes.[1]
-
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
Post-Handling:
-
Properly label all containers with the chemical name and any associated hazards.
-
Decontaminate the work area thoroughly.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.
Disposal Plan for this compound Waste
As a chlorinated hydrocarbon, this compound and its waste products must be disposed of as hazardous waste.
Collection:
-
Collect all liquid waste containing this chemical in a designated, clearly labeled, and sealed waste container.
-
The container must be compatible with chlorinated hydrocarbons.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated.
Disposal:
-
Contact your institution's EHS department for pickup and disposal by a licensed hazardous waste facility.
-
Under no circumstances should this chemical or its waste be disposed of down the drain.
Hazard Summary of Structural Analogs
The following table summarizes the key hazard information for compounds structurally similar to this compound, which informs the safety recommendations provided in this guide.
| Compound | Key Hazards |
| 3-Chloro-3-methylpentane | Highly flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |
| 2,3-Dimethylpentane | Highly flammable liquid and vapor, May be fatal if swallowed and enters airways, Causes skin irritation, May cause drowsiness or dizziness, Very toxic to aquatic life with long lasting effects.[2] |
| 1-Chloro-3,3-dimethylbutane | Highly flammable liquid and vapor.[4] |
Personal Protective Equipment Selection Workflow
The following diagram illustrates the logical steps for selecting and using appropriate PPE when handling this compound.
Caption: Workflow for PPE Selection and Use.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
